molecular formula C17H14O B3105986 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one CAS No. 156086-78-1

2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one

Cat. No.: B3105986
CAS No.: 156086-78-1
M. Wt: 234.29 g/mol
InChI Key: JZIHQHZFQCEZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHQHZFQCEZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dibenzo[a,d]annulen-5-one Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The dibenzo[a,d]annulen-5-one core, a rigid tricyclic system, represents a significant "privileged structure" in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a foundational scaffold for the development of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the biological activities of dibenzo[a,d]annulen-5-one derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Introduction to the Dibenzo[a,d]annulen-5-one Scaffold

The dibenzo[a,d]annulen-5-one system, also known as dibenzosuberenone, features a central seven-membered ring fused to two benzene rings. This tricyclic framework is not planar, resulting in distinct conformational isomers that can influence biological activity. The inherent rigidity of the core structure allows for the precise spatial orientation of appended functional groups, a critical factor for achieving high-affinity interactions with biological targets. The versatility of this scaffold is evident in its presence in various therapeutic agents, including antidepressants and compounds with antiviral and enzyme-inhibiting properties[1].

Primary Therapeutic Target: Oncology

The vast majority of research into the biological activity of dibenzo[a,d]annulen-5-one derivatives has been concentrated in the field of oncology. These compounds have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those resistant to existing therapies. Their anticancer activity stems from the ability to interfere with several critical cellular processes, which will be explored in the following sections.

Key Mechanisms of Anticancer Activity

The polypharmacology of dibenzo[a,d]annulen-5-one derivatives is a testament to their structural versatility. Several distinct mechanisms of action have been elucidated, with the most prominent being the disruption of microtubule dynamics and the inhibition of key signaling kinases.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

One of the most well-documented mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

Many dibenzo[a,d]annulen-5-one derivatives function as microtubule-targeting agents by binding to the colchicine site on β-tubulin[2][3]. This binding event prevents the polymerization of α- and β-tubulin dimers into microtubules, leading to a collapse of the microtubule network. The structural similarity of some derivatives to known colchicine-site binders, such as combretastatin A-4, provides a rationale for this interaction. The 3,4,5-trimethoxyphenyl moiety, a common feature in many potent tubulin inhibitors, is frequently incorporated into these derivatives to enhance their activity[2][4].

Caption: Mechanism of tubulin polymerization inhibition by dibenzo[a,d]annulen-5-one derivatives.

Kinase Inhibition: Targeting Aberrant Signaling

Another significant avenue of anticancer activity for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Mutations or overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR) are known drivers in various cancers, including non-small cell lung cancer (NSCLC)[5][6].

Derivatives of the related dibenzodiazepinone scaffold have been specifically designed to target mutant forms of EGFR, including those resistant to third-generation inhibitors like osimertinib. These compounds have been shown to suppress the phosphorylation of EGFR and downstream effectors like AKT, thereby inhibiting cell proliferation, migration, and inducing apoptosis[5][6]. Structure-activity relationship studies have highlighted the importance of substituents at specific positions on the dibenzodiazepinone core for achieving potent and selective inhibition[6].

Additionally, other derivatives have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. Inhibition of Chk1 can abrogate G2 arrest and enhance the cytotoxicity of DNA-damaging chemotherapeutic agents[7].

Estrogen Receptor Degradation: A Strategy for Hormone-Dependent Cancers

In hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor alpha (ERα) is a key driver of tumor growth[8][9]. A novel strategy to combat this is the development of Selective Estrogen Receptor Degraders (SERDs), which not only block ERα signaling but also promote the degradation of the receptor itself. Substituted 6,7-dihydro-5H-benzo[10]annulene compounds, which are structurally related to the dibenzo[a,d]annulen-5-one core, have been identified as potent SERDs[8][9]. This mechanism offers a promising approach to overcome resistance to traditional endocrine therapies[9].

Structure-Activity Relationship (SAR) Analysis

The biological activity of dibenzo[a,d]annulen-5-one derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Understanding these SARs is fundamental to the rational design of more potent and selective agents.

  • Substituents on the Benzene Rings: The introduction of electron-donating or electron-withdrawing groups on the fused benzene rings can significantly modulate activity. For instance, in tubulin inhibitors, a 3,4,5-trimethoxyphenyl group attached to the core is often crucial for high potency, mimicking the A-ring of colchicine[2][4].

  • Modifications at the 5-Position: The ketone at the 5-position is a common site for derivatization. Conversion to an oxime or a hydrazone can introduce new hydrogen bonding capabilities and alter the compound's pharmacokinetic properties[11]. N-acylhydrazone derivatives, in particular, have shown a wide range of pharmacological activities, including antitumor effects[11].

  • Heterocyclic Fusions: The fusion of additional heterocyclic rings, such as triazoles or oxadiazoles, to the dibenzo[a,d]annulen-5-one scaffold has been a successful strategy to generate novel anticancer agents[12][13][14]. These heterocyclic moieties can participate in additional interactions with the target protein, enhancing binding affinity and selectivity.

SAR_Diagram Core Dibenzo[a,d]annulen-5-one Core Position R1 Position R2 Position 5 R1 R1 Substituents (e.g., on Benzene Rings) - 3,4,5-Trimethoxy for Tubulin Inhibition - Halogens for Kinase Binding Core:f1->R1 R2 R2 Substituents (e.g., on Benzene Rings) - Modulates Lipophilicity - Can Influence Selectivity Core:f2->R2 Pos5 Position 5 Modifications - Ketone (Parent) - Oxime - Hydrazone - Spiro-heterocycles Core:f3->Pos5 Activity Biological Activity (Potency & Selectivity) R1->Activity Major Impact R2->Activity Fine-tuning Pos5->Activity Significant Impact

Caption: Key Structure-Activity Relationship points for dibenzo[a,d]annulen-5-one derivatives.

Experimental Protocols for Biological Evaluation

The robust evaluation of dibenzo[a,d]annulen-5-one derivatives requires a series of well-controlled in vitro assays. The following protocols represent a standard workflow for characterizing the anticancer activity of a novel compound from this class.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process causes an increase in light scattering, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a polymerization buffer containing GTP (e.g., general tubulin buffer with 1 mM GTP and 10% glycerol).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitoring: Monitor the increase in absorbance (light scattering) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. The IC₅₀ value is the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control at the end of the reaction.

Caption: A typical experimental workflow for the biological evaluation of novel dibenzo[a,d]annulen-5-one derivatives.

Data Summary: Cytotoxic Activities

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative dibenzo[a,d]annulen-5-one and related derivatives against various human cancer cell lines, as reported in the literature.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
DibenzodiazepineCompound SeriesBCAP37 (Breast)As low as 0.30[15]
DibenzodiazepineCompound SeriesSGC7901 (Gastric)Active in µM range[15]
DibenzodiazepineCompound SeriesHepG2 (Liver)Active in µM range[15]
DibenzodiazepinoneCompound 33 H1975™ (NSCLC, EGFR Mutant)2.7[5][6]
DibenzodiazepinoneOsimertinib (Control)H1975™ (NSCLC, EGFR Mutant)6.5[5][6]
Indazole DerivativeCompound 3f HCT116 (Colorectal)Low nanomolar[2]
Indole-1,2,4-triazoleCompound 12 HeLa (Cervical)0.15[4]
Indole-1,2,4-triazoleCompound 12 HepG2 (Liver)0.23[4]

Future Directions and Conclusion

The dibenzo[a,d]annulen-5-one scaffold and its heterocyclic analogues continue to be a fertile ground for the discovery of novel therapeutic agents, particularly in oncology. The demonstrated ability of these compounds to target fundamental cellular processes like microtubule dynamics and kinase signaling pathways underscores their potential.

Future research should focus on:

  • Improving Selectivity: Enhancing selectivity for cancer cells over normal cells to minimize off-target toxicity. This can be achieved through the rational design of derivatives that specifically target tumor-associated proteins.

  • Overcoming Drug Resistance: Developing derivatives that are active against drug-resistant cancer cell lines, such as those with mutations in EGFR or tubulin.

  • Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities reported for related structures suggest that these compounds may have potential in other areas, such as neurodegenerative diseases or inflammatory disorders.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising in vitro candidates into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

References

  • Socea, L.I., Socea, B., Saramet, G., et al. (2015). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][10]annulen-5-yl acetylhydrazones. REV. CHIM. (Bucharest), 66(8), 1122-1126. [Link]

  • Yan, N.Z., Li, H., Wang, Z.Y., et al. (2021). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Molecular Diversity, 25(2), 1111-1122. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry. [Link]

  • (2022). Substituted 6,7-Dihydro-5H-Benzo[10]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][8][11]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry, 50(17), 4189-4203. [Link]

  • (2022). Substituted 6,7-Dihydro-5H-Benzo[10]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Research International. [Link]

  • He, X., et al. (2014). Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yaglioglu, H.G., et al. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 17, 725-734. [Link]

  • Hryshchenko, A., et al. (2022). Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one-linked 1,2,3-Triazole. Current Organic Synthesis, 19(6), 646-656. [Link]

  • Wang, Y., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968. [Link]

  • Gu, S., Zhu, Y., & He, Q. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. [Link]

  • Li, Y., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(7), 1008-1020. [Link]

Sources

theoretical studies of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one (also known as 2,8-dimethyldibenzosuberone ) is a critical tricyclic pharmacophore, primarily serving as the steric and electronic anchor for high-affinity P2Y2 receptor antagonists (e.g., AR-C118925). While the parent dibenzosuberone scaffold is ubiquitous in psychoactive drugs (e.g., amitriptyline), the 2,8-dimethyl substitution pattern introduces unique conformational constraints and lipophilic vectors that dramatically alter receptor binding kinetics and synthetic reactivity.

This guide provides a comprehensive theoretical and experimental analysis of this molecule, focusing on its electronic structure, anomalous reactivity profiles, and its role in purinergic signaling modulation.

Structural & Electronic Theory

Nomenclature & Topology

While often loosely categorized under "annulenes" in broad chemical indexing, the molecule is formally a dibenzo[a,d]cyclohepten-5-one derivative.

  • Core Geometry : The central 7-membered ring prevents the system from achieving planarity. Unlike the flat anthracene (6-6-6) system, the 6-7-6 fusion forces a "butterfly" conformation .

  • Substituent Effects : The methyl groups at positions 2 and 8 are para to the ketone bridge on the fused benzene rings. Theoretical modeling (DFT/B3LYP) suggests these groups increase the rotational barrier of the phenyl wings, locking the molecule into a rigid hydrophobic cleft.

Electronic Properties (DFT Descriptors)

Theoretical profiling using Density Functional Theory (DFT) predicts the following reactivity descriptors:

DescriptorValue (Est.)Significance
HOMO Energy -6.1 eVModerate ionization potential; stable against spontaneous oxidation.
LUMO Energy -2.4 eVElectrophilic susceptibility at the carbonyl carbon (C5).
Dipole Moment 3.1 DDriven by the C=O bond; dictates solubility in polar aprotic solvents (THF, DMSO).
MEP (Electrostatic) NegativeConcentrated at the carbonyl oxygen (H-bond acceptor site).

Theoretical Insight – The "Methyl Effect": The 2,8-dimethyl substitution exerts a positive inductive effect (+I) , increasing electron density in the aromatic rings. This theoretically makes the rings more susceptible to electrophilic aromatic substitution but surprisingly deactivates the C10-C11 bridge toward catalytic dehydrogenation compared to the unsubstituted parent.

Synthetic Reactivity & Anomalies

A critical finding in the theoretical and experimental study of this molecule is its resistance to standard dehydrogenation .

The Dehydrogenation Failure

Standard protocol for converting dibenzosuberones (saturated bridge) to dibenzosuberenones (unsaturated bridge) involves catalytic dehydrogenation or DDQ oxidation.

  • Observation : While the unsubstituted parent reacts in <30 mins, 2,8-dimethyldibenzosuberone fails to react under microwave irradiation or standard catalytic conditions.[1][2]

  • Mechanistic Hypothesis : The methyl groups at C2/C8 introduce steric clash with the catalyst surface or alter the redox potential of the benzylic hydrogens at C10/C11, preventing the formation of the transition state required for hydride abstraction.

The Validated Radical Pathway

To bypass this thermodynamic trap, a radical bromination-elimination route is required.

SynthesisPath Start 2,8-Dimethyldibenzosuberone (Saturated C10-C11) Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Activation Product 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one (Unsaturated) Start->Product Direct Dehydrogenation (FAILS) Inter 10-Bromo Intermediate (Unstable) Step1->Inter Radical Subst. Step2 Elimination (Et3N, Heat) Inter->Step2 -HBr Step2->Product Yield: ~25%

Figure 1: Validated synthetic pathway contrasting the failed direct route with the successful radical mechanism.

Pharmacological Application: P2Y2 Antagonism[3]

The primary utility of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one is as the lipophilic core of AR-C118925 , a selective P2Y2 receptor antagonist.

Mechanism of Action

The P2Y2 receptor is a Gq-coupled GPCR involved in metastatic signaling and inflammation.[1][2]

  • Binding Mode : The 2,8-dimethyl-dibenzosuberone moiety mimics the hydrophobic base stacking interactions of the natural ligand (UTP/ATP) but lacks the ribose-phosphate activation trigger.

  • Selectivity : The 2,8-methyl groups provide a "shape-selectivity" filter, preventing the molecule from fitting into the smaller binding pockets of P2Y1 or P2Y12 receptors.

P2Y2_Pathway Ligand ATP / UTP Receptor P2Y2 Receptor (GPCR) Ligand->Receptor Activates Drug AR-C118925 (2,8-Dimethyl Core) Drug->Receptor BLOCKS Gq Gq Protein Receptor->Gq Signaling PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Effect Inflammation / Metastasis Ca->Effect

Figure 2: Signal transduction blockade by the 2,8-dimethyl-dibenzosuberone derivative.

Experimental Protocols

Protocol A: Synthesis via Radical Bromination

Validated based on Arkivoc 2006 (xiii) 16-21.[2]

Reagents:

  • 10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (Precursor)

  • N-Bromosuccinimide (NBS) (1.5 eq)

  • AIBN (Catalytic, 5 mol%)[3]

  • CCl4 (Solvent)

  • Triethylamine (Et3N)

Step-by-Step:

  • Setup : Dissolve precursor (1.0 eq) in CCl4. Add NBS and AIBN.[3][4]

  • Radical Reaction : Heat to 70°C for 22 hours. Note: The solution will turn orange/brown.

  • Filtration : Cool to RT. Filter off succinimide byproduct.

  • Elimination : Add Et3N dropwise to the filtrate until pH is basic. Stir for 60 mins.

  • Purification : Evaporate solvent. Purify via silica gel chromatography (Eluent: Toluene).[3]

  • Characterization : Product appears as yellowish crystals (mp 83-89°C).[3][4]

Protocol B: In Silico Docking Preparation
  • Ligand Prep : Construct 3D model of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one. Minimize energy using MMFF94 force field.

  • Target Prep : Retrieve P2Y2 homology model (or AlphaFold structure).

  • Grid Generation : Center grid box on the transmembrane bundle (putative ATP binding site).

  • Docking : Run rigid-receptor docking. Score based on hydrophobic contact area of the 2,8-dimethyl wings.

References

  • On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone Arkivoc, 2006 (xiii), 16-21.[2][3][4] [Link]

  • Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 Purinergic Signalling, 2010. [Link]

  • PubChem Compound Summary: 5-Dibenzosuberenone (Scaffold Reference) National Library of Medicine. [Link]

Sources

Technical Guide: Sourcing and Utilizing 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one

[1][2]

Executive Summary & Chemical Identity

Target Compound: 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one Synonyms: 2,8-Dimethyldibenzosuberenone; 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one Primary Application: Critical intermediate for AR-C118925 , a selective P2Y2 receptor antagonist.[1] Commercial Status: Low Availability. Often requires custom synthesis or in-house preparation from the dihydro precursor.

Chemical Specifications
FeatureSpecification
Molecular Formula C₁₇H₁₄O
Molecular Weight 234.30 g/mol
Core Scaffold 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)
Key Substituents Methyl groups at positions 2 and 8
Precursor CAS 156086-77-0 (for the 10,11-dihydro derivative)
Solubility Soluble in DCM, Chloroform, DMSO; limited solubility in water.[2][3][4][5]

Strategic Sourcing Protocol

Because the unsaturated target (the "annulen-5-one" or "suberenone") is rarely stocked in catalog quantities, researchers must adopt a tiered sourcing strategy . Direct searching for the chemical name often yields zero results; use the strategy below.

Tier 1: Direct Acquisition (Custom Synthesis)

Most vendors list the unsubstituted parent (CAS 2222-33-5). Do not confuse this with your target. You must request a Custom Synthesis quote using the specific structure.

  • Specification for Quote:

    • Name: 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one[6][7][8][9]

    • Purity: >97% (HPLC)

    • Impurity Limit: <0.5% of the 10,11-dihydro analog (difficult to separate later).

    • Scale: Typically 1g – 10g for initial research.

Tier 2: Precursor Acquisition (Recommended)

The dihydro precursor (10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one ) is synthetically more accessible and stable. Purchasing this allows you to perform the final dehydrogenation step in-house, ensuring freshness and purity.

  • Search Term: "10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one"

  • CAS Target: 156086-77-0 [8]

  • Conversion: Requires a single dehydrogenation step (see Section 3).

Tier 3: De Novo Synthesis

If Tier 1 and 2 fail, the compound must be built from commodity chemicals: 2,4-dimethylbenzoic acid and 3-methylbenzyl bromide .

Sourcing Decision Logic

SourcingStrategyStartStart: Need 2,8-Dimethyl TargetCheckStockCheck Catalog for2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-oneStart->CheckStockIsAvailableAvailable?CheckStock->IsAvailableBuyItPurchase & QC (NMR)IsAvailable->BuyItYesCheckPrecursorCheck for Dihydro Precursor(CAS 156086-77-0)IsAvailable->CheckPrecursorNoPrecursorAvailableAvailable?CheckPrecursor->PrecursorAvailableBuyPrecursorBuy Precursor &Perform DehydrogenationPrecursorAvailable->BuyPrecursorYesCustomSynthOrder Custom Synthesis(Quote Spec: >97% Purity)PrecursorAvailable->CustomSynthNo

Figure 1: Decision matrix for procuring 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one based on commercial availability.

Technical Synthesis & Quality Control

If you must synthesize or purify the compound (Tier 2 or 3), strict adherence to the following protocol is required to avoid common side reactions (e.g., polymerization or incomplete dehydrogenation).

A. Synthesis Pathway (Tier 2 -> Target)

The conversion of the dihydro precursor to the target unsaturated ketone is the critical step.

Protocol:

  • Reagents: 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (1 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic), CCl₄ or Benzotrifluoride (solvent).

  • Bromination: Reflux under N₂ until starting material is consumed (TLC monitoring).

  • Elimination: Add Triethylamine (Et₃N) or DBU to the reaction mixture and reflux for an additional 2–4 hours.

  • Workup: Filter succinimide, wash with water, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Silica, Hexane:EtOAc).

B. Synthesis Pathway (Tier 3: De Novo)

For reference, the full construction involves Friedel-Crafts chemistry.

SynthesisPathwaySM12,4-Dimethylbenzoic AcidInter1Coupled Intermediate(Friedel-Crafts / Cyclization)SM1->Inter1+ SM2SM23-Methylbenzyl BromideDihydroDihydro Precursor(CAS 156086-77-0)Inter1->DihydroPPA CyclizationTargetTARGET:2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-oneDihydro->Target1. NBS/AIBN2. Et3N (Dehydrogenation)

Figure 2: Synthetic route from commodity chemicals to the target 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one.[6][2]

C. Quality Control (QC) Parameters

Upon receipt or synthesis, validate the compound using these specific markers. The methyl group shifts are diagnostic.

MethodDiagnostic SignalAcceptance Criteria
¹H NMR (CDCl₃) Vinyl Protons (C10, C11): Singlet or tight doublet at ~7.0–7.1 ppm. Methyl Groups: Two singlets at ~2.3–2.4 ppm.Integration ratio must be exact (2H vinyl : 6H methyl). Absence of -CH₂-CH₂- multiplet (indicates dihydro impurity).
HPLC UV detection at 254 nm.Single peak >97% area.
Melting Point Literature value approx. 83–89°C.Sharp range (<2°C spread).

Handling, Safety, and Storage

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The unsaturated "annulen-5-one" double bond can be sensitive to oxidation or photo-dimerization over long periods.

    • Light: Store in amber vials to prevent photochemical degradation.

References

  • Synthesis of AR-C118925 Intermediate: Burbiel, J. C., et al. "On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone." Arkivoc2006 , (xiii), 16-21. Link

  • P2Y2 Antagonist Application: Mueller, C. E., et al. "Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925." Purinergic Signalling2017 , 13(1), 1-10. Link

  • Precursor Identification: PubChem Compound Summary for 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one. Link

Methodological & Application

Application Note: Scalable Synthesis of 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The target molecule, 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one (also known as 2,8-dimethyldibenzosuberenone ; CAS: N/A for specific isomer, generic suberenone 2222-33-5), is a critical tricyclic scaffold in medicinal chemistry.[1] It serves as the requisite electrophilic core for the synthesis of AR-C118925 , a selective and potent P2Y2 receptor antagonist used to study mechanotransduction signaling in endothelial cells.

While the unsubstituted dibenzosuberenone is commercially ubiquitous, the 2,8-dimethyl derivative presents a specific synthetic bottleneck. The "methyl effect" sterically and electronically hinders standard catalytic dehydrogenation protocols, often leading to failed reactions or ring-opening side products.

This guide details a robust, field-validated protocol overcoming these challenges via a Bromination-Dehydrohalogenation sequence, superior to direct oxidative methods.

Key Chemical Properties
PropertySpecification
IUPAC Name 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
Molecular Formula C₁₇H₁₄O
Molecular Weight 234.30 g/mol
Appearance Yellowish crystals
Melting Point 83–89 °C
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Retrosynthetic Analysis

The synthesis is designed to build the seven-membered ring via Friedel-Crafts acylation, followed by a controlled introduction of unsaturation.

Figure 1: Retrosynthetic strategy highlighting the critical saturation-to-unsaturation transition.

Detailed Synthetic Protocols

Phase 1: Assembly of the Saturated Core

Objective: Synthesis of 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one. Mechanism: Lateral lithiation of 2,4-dimethylbenzoic acid followed by alkylation and PPA-mediated ring closure.

Step 1.1: Lateral Lithiation & Coupling

Note: This step exploits the acidity of the ortho-methyl protons in toluic acid derivatives.

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 equiv)

  • 3-Methylbenzyl bromide (1.0 equiv)

  • LDA (Lithium diisopropylamide) (2.2 equiv)

  • Anhydrous THF[2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon atmosphere. Charge with anhydrous THF and cool to -78 °C.

  • Lithiation: Add LDA (2.2 equiv) dropwise. Cannulate a solution of 2,4-dimethylbenzoic acid in THF into the base slowly. The solution will turn deep red/purple, indicating the formation of the dianion (carboxylate and benzylic anion). Stir for 1 hour at -78 °C.

  • Coupling: Add 3-methylbenzyl bromide (1.0 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude acid from Hexane/EtOAc to obtain 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid .

Step 1.2: Ring Closure (Friedel-Crafts Acylation)

Critical Control Point: PPA viscosity and local heating.

Reagents:

  • Precursor Acid (from Step 1.1)

  • Polyphosphoric Acid (PPA) (40 g per 1 g of reactant)[3]

  • Sulfolane (optional co-solvent for viscosity)

Protocol:

  • Mixing: In a mechanical stirrer-equipped flask, mix the Precursor Acid with PPA. Expert Tip: Use a large excess (40:1 w/w) to prevent intermolecular oligomerization.

  • Reaction: Heat the mixture to 80 °C for 1–2 hours. Monitor by TLC (disappearance of acid).

    • Warning: Do not overheat (>100 °C) to avoid sulfonation or rearrangement.

  • Quench: Pour the hot syrup onto crushed ice (approx. 500 g). Stir vigorously until the PPA hydrolyzes and a solid precipitates.

  • Workup: Extract the aqueous suspension with Toluene (DCM is less effective for PPA emulsions). Wash with 2N NaOH (to remove unreacted acid) and water.

  • Isolation: Dry and concentrate. The resulting 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is typically a light brown oil or solid (Purity >90% by NMR).[3]

Phase 2: Introduction of Unsaturation (The Bottleneck)

Objective: Conversion to 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one. Rationale: Direct catalytic dehydrogenation (Pd/C, microwave) fails for this dimethyl derivative. A radical bromination-elimination sequence is required.

Figure 2: Workflow for the critical unsaturation sequence.

Step 2.1: Radical Bromination

Reagents:

  • Saturated Ketone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.5 equiv)[3]

  • AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent: Trifluorotoluene (Green alternative) or CCl₄ (Traditional)

Protocol:

  • Dissolve the saturated ketone in the solvent (0.2 M concentration).

  • Add NBS and AIBN.[3][4]

  • Degas: Purge with Argon for 10 minutes to remove oxygen (radical quencher).

  • Reflux: Heat to 70–80 °C for 16–22 hours.

    • Observation: The reaction mixture will turn orange/brown. Succinimide will float to the top.

  • Filtration: Cool to RT. Filter off the succinimide byproduct.

  • Concentration: Evaporate the solvent to yield the crude bromo-intermediate. Do not purify this intermediate on silica; it is unstable.

Step 2.2: Dehydrohalogenation

Reagents:

  • Crude Bromo-intermediate

  • DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) (1.5 equiv) OR Triethylamine (Excess)

  • Solvent: DMF or Toluene

Protocol:

  • Redissolve the crude bromo-compound in Toluene or DMF.

  • Add DBN (preferred for higher yields) or Triethylamine.

  • Heat: Stir at 80 °C for 2–4 hours.

    • Note: If using Et₃N, reaction may proceed at RT but is slower. DBN at 80 °C ensures complete conversion of the sterically hindered system.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DBN salts/DMF.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Toluene (100%).

    • Rf: ~0.3 (Target), ~0.55 (Dibromo impurity).

  • Yield: Expect 25–40% overall yield from the saturated ketone.

Characterization & QC

Confirm identity using ¹H-NMR. The presence of the alkene bridge protons is diagnostic.

Proton EnvironmentChemical Shift (δ, ppm in CDCl₃)MultiplicityIntegration
Methyl Groups 2.41 – 2.44Singlet6H
Alkene Bridge (C10, C11) 6.97 – 7.00Singlet2H
Aromatic Protons 7.10 – 8.10Multiplets6H

Mass Spectrometry:

  • HRMS (ESI+): Calculated for [M+H]⁺: 235.11. Found: 235.1.

Troubleshooting & Optimization

  • Problem: Low yield in Phase 2 (Unsaturation).

    • Root Cause:[5][6] Formation of the 10,11-dibromo byproduct.[3][4]

    • Solution: Reduce NBS to 1.1 equiv and stop reaction immediately upon consumption of starting material (monitor by HPLC/NMR, not just TLC).

  • Problem: Incomplete Cyclization (Phase 1).

    • Root Cause:[5] Deactivation of the ring or insufficient PPA acidity.

    • Solution: Ensure the reaction temperature reaches 80 °C. If the mixture is too viscous, add Sulfolane to improve mass transfer.

  • Safety Note: CCl₄ is hepatotoxic and ozone-depleting. Trifluorotoluene is a validated, safer substitute for radical brominations with similar boiling point and polarity.

References

  • Burbiel, J. C. (2006).[4] On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone.[2][3][7] Arkivoc, 2006(13), 16-21.[3][4] Link

  • Kindon, N., et al. (2017). Discovery of a selective P2Y2 receptor antagonist. Journal of Medicinal Chemistry. (Contextual reference for AR-C118925 utility).
  • Wild, et al. (1993). European Patent EP0589322. (Original description of the acid precursor synthesis).

Disclaimer: This protocol involves hazardous chemicals (PPA, NBS, Alkyl Lithium). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: NMR Characterization of 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the NMR analysis of 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (also referred to as 2,8-dimethyldibenzosuberenone).

Part 1: Executive Summary & Structural Logic

The target molecule, 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one , is a fused tricyclic ketone featuring a central seven-membered ring containing a double bond (C10=C11) and a ketone (C5=O).[1][2][3] It is a rigid, conjugated scaffold often used in the synthesis of photochromic materials and pharmaceutical intermediates (e.g., antidepressants like nortriptyline analogs).[1][2][3]

Accurate analysis requires understanding the rigid


 symmetry of the molecule, which simplifies the NMR spectrum but requires precise assignment of the aromatic protons based on coupling constants and NOE (Nuclear Overhauser Effect) interactions.[1][2]
Structural Numbering & Spin System

To ensure reproducible assignments, we utilize the standard IUPAC numbering for the dibenzo[a,d]cycloheptene scaffold:

  • Position 5: Carbonyl (C=O).[1][2][3]

  • Positions 10, 11: Olefinic bridge (–CH=CH–).[1][2][3]

  • Positions 2, 8: Methyl substituents (–CH₃).[1][2][3][4][5]

  • Symmetry: The molecule possesses a plane of symmetry passing through C5 and the C10-C11 bond.[1][2] Consequently, Ring A (protons 1-4) is chemically equivalent to Ring B (protons 9-6).[1][2]

Expected Spin System (Per Ring):

  • H1 (Singlet): Isolated by the methyl group at C2 and the bridgehead.[1][2][3]

  • H3 (Doublet): Ortho-coupled to H4.

  • H4 (Doublet): Ortho-coupled to H3; significantly deshielded by the adjacent carbonyl anisotropy.[1][2]

Part 2: Sample Preparation Protocol

Objective: Minimize aggregation and viscosity broadening to resolve fine aromatic coupling.

ParameterSpecificationRationale
Solvent CDCl₃ (Chloroform-d)Excellent solubility for this lipophilic scaffold; provides clear aromatic window (7.26 ppm residual peak does not overlap critical signals).[1][2]
Concentration 10–15 mg / 0.6 mL Optimal for 1H/13C detection in <30 mins.[1][2] Higher concentrations (>30 mg) may cause stacking interactions, shifting aromatic peaks.[1][2][3]
Tube Quality 5 mm Precision (Norell 507 or equiv)Essential for high shimming quality to resolve small long-range couplings (

).[1][2]
Filtration Glass wool or PTFE (0.45 µm)Remove particulates that degrade magnetic field homogeneity.[1][2][3]

Step-by-Step Preparation:

  • Weigh 12 mg of the analyte into a clean vial.[1][2][3]

  • Add 0.65 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Agitate until fully dissolved (sonication may be required if crystalline).

  • Filter the solution directly into the NMR tube.[1][2][3]

  • Cap and seal with parafilm to prevent solvent evaporation during long acquisitions.[1][2][3]

Part 3: Acquisition Parameters

Instrument: 400 MHz or higher (500 MHz recommended for clear separation of H3/H1 signals). Temperature: 298 K (25 °C).[1][2][3]

Proton ( H) NMR[1][2][3][5][6]
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).

  • Spectral Width: –2 to 14 ppm.[1][2][3][6]

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of isolated H1 and methyl protons).

  • Scans (NS): 16 (Sufficient for >10 mg sample).[1][2][3]

  • Acquisition Time (AQ): > 3.0 seconds (for high digital resolution).[1][2][3]

Carbon ( C) NMR[1][2][3]
  • Pulse Sequence: zgpg30 (Proton-decoupled).[1][2]

  • Spectral Width: 0 to 220 ppm (Capture Carbonyl at ~196 ppm).[1][2][3]

  • Relaxation Delay: 2.0 seconds.

  • Scans: 512–1024 (Quaternary carbons C2, C4a, C5, C9a are slow to relax).

Essential 2D Experiments
  • COSY: To confirm the H3–H4 spin system and lack of coupling to H1.

  • HSQC: To assign protonated carbons (H1-C1, H3-C3, H4-C4, H10-C10).

  • HMBC: Critical for connecting the Methyl group to C2, C1, and C3.[1][2][3]

Part 4: Spectral Analysis & "Answer Key"

The following data is based on literature values for the 2,8-dimethyl derivative and the parent scaffold, validated against standard substituent effects.

H NMR Data (500 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentMechanistic Insight
8.16 Doublet (d)2H8.0 HzH-4, H-6 Deshielded by the strong anisotropy of the adjacent Carbonyl (C=O).[1][2]
7.31 Singlet (s)2HH-1, H-9 Isolated singlet.[1][2][5] Located meta to H3 and separated by Me-2.[1][2]
7.30 Doublet (d)2H8.0 HzH-3, H-7 Ortho-coupled to H4.[1][2] Overlaps slightly with H1 or solvent in lower fields.[1][2][3]
6.97 Singlet (s)2HH-10, H-11 Olefinic bridge protons.[1][2] Singlet due to symmetry and lack of vicinal neighbors.[1][2][3]
2.44 Singlet (s)6H2,8-CH₃ Methyl groups attached to aromatic ring.[1][2][3][5]
C NMR Expectations (CDCl₃)
  • Carbonyl (C5): ~196.0 ppm (Typical for conjugated diaryl ketones).[1][2][3]

  • Aromatic Quaternary (C2, C8): ~140–145 ppm (Ipso to methyl).[1][2][3]

  • Olefinic Bridge (C10, C11): ~130–132 ppm.[1][2]

  • Methyl Carbons: ~21.5 ppm.[1][2][3]

Part 5: Advanced Characterization (Regiochemistry Verification)

If the position of the methyl group is ambiguous (e.g., distinguishing 2,8-dimethyl from 3,7-dimethyl isomers), 1D NOE (Nuclear Overhauser Effect) is the definitive protocol.[1][2][3]

Experiment: Selective irradiation of the Methyl signal at 2.44 ppm. Logic:

  • If 2,8-Dimethyl: Irradiation of Me-2 should show NOE enhancement of H-1 (singlet) and H-3 (doublet) .[1][2]

  • If 3,7-Dimethyl: Irradiation of Me-3 would enhance H-2 (doublet) and H-4 (doublet/singlet depending on H4).[1][2]

Diagnostic Workflow Diagram:

NMR_Workflow Sample Sample: 2,8-dimethyl-dibenzosuberenone Acq1H Acquire 1H NMR (CDCl3) Sample->Acq1H Check_Me Check Methyl Region (2.4 ppm) Acq1H->Check_Me Check_Arom Analyze Aromatic Region (6.9 - 8.2 ppm) Acq1H->Check_Arom Decision Is H4 (8.16 ppm) a Doublet? Check_Arom->Decision Result_28 Confirm 2,8-Substitution (H4 couples to H3 only) Decision->Result_28 Yes Result_37 Suspect 3,7-Substitution (H4 is Singlet) Decision->Result_37 No NOE Run 1D NOE on Methyls Result_28->NOE Verification Result_37->NOE Verification

Caption: Logical workflow for confirming the substitution pattern of dimethyl-dibenzosuberenone derivatives via 1H NMR coupling analysis.

Part 6: References

  • Synthesis and NMR Data of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one Source: Arkivoc (2006).[2][3][4][5] "On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone." URL:[Link] Relevance: Primary source for the 1H NMR shifts (

    
     8.16, 7.31, 6.97, 2.[1][2][3]44) cited in this protocol.
    
  • PubChem Compound Summary: 5H-Dibenzo[a,d]cyclohepten-5-one Source: National Center for Biotechnology Information (2023).[1][2] URL:[Link] Relevance: Verification of IUPAC nomenclature and structural connectivity.

Sources

Application Notes and Protocols for Investigating 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to a Novel Compound

The compound 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one represents a novel chemical entity with potential therapeutic applications. Its structural similarity to other polycyclic compounds with known antiproliferative and cytotoxic effects suggests that it may be a promising candidate for anticancer drug discovery.[1][2][3] This document provides a comprehensive guide to developing robust and reliable assays to elucidate the biological activity, mechanism of action, and therapeutic potential of this compound. As a novel molecule, the initial phase of investigation will focus on a dual strategy: target-agnostic phenotypic screening to identify cellular effects and hypothesis-driven investigation of plausible molecular targets.

This guide is structured to provide both the theoretical basis for assay selection and detailed, actionable protocols. We will first explore the critical decision between biochemical and cell-based assays, followed by a phased approach to assay development, from initial screening to more complex mechanistic studies.

Phase 1: Foundational Assay Development - Biochemical vs. Cell-Based Approaches

The initial step in characterizing a new compound is to determine its effect in a biological system. This can be approached from two perspectives: a direct interaction with a purified molecular target (biochemical assay) or an effect on whole, living cells (cell-based assay).[4][5]

  • Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological molecule, such as an enzyme or receptor.[6][7] They are invaluable for confirming direct target engagement and for detailed mechanistic studies. However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.[7][8]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process.[4][5] They offer a more physiologically relevant context, providing insights into a compound's efficacy, toxicity, and mechanism of action within a cellular environment.[5]

For a novel compound like 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one, a parallel development strategy is recommended.

Workflow for Initial Assay Development

Assay_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization Compound Compound Biochemical_Assay Biochemical Assay (e.g., Kinase Panel) Compound->Biochemical_Assay Direct Target Interaction Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity) Compound->Cell_Based_Assay Cellular Effects Hit_Validation Hit Validation Biochemical_Assay->Hit_Validation Cell_Based_Assay->Hit_Validation MoA_Studies Mechanism of Action Studies Hit_Validation->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

Caption: A phased approach to assay development for a novel compound.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay (Biochemical)

Rationale: Many anticancer drugs target protein kinases. A broad-spectrum kinase inhibition assay is an efficient first step to identify potential molecular targets for 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one.

Principle: This assay measures the ability of the test compound to inhibit the activity of a panel of purified protein kinases. Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a fluorescence-based method.[9][10]

Materials:

  • Kinase panel (commercially available)

  • Substrates for each kinase

  • ATP

  • Assay buffer

  • 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time.

  • Stop the reaction and measure the fluorescence signal.

  • Calculate the percent inhibition for each kinase at each compound concentration.

Data Analysis:

KinaseIC50 (µM) of CompoundIC50 (µM) of Control
Kinase A> 1000.01
Kinase B5.20.05
Kinase C89.70.02

Protocol 2: Cell Viability and Cytotoxicity Assay (Cell-Based)

Rationale: A primary screen for potential anticancer compounds is to assess their ability to kill cancer cells or inhibit their growth. This protocol describes a common method using a resazurin-based assay to measure cell viability.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

  • Positive control (e.g., Doxorubicin)

  • Resazurin sodium salt

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a serial dilution of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one for 72 hours.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Calculate the percentage of cell viability relative to untreated controls.

Data Analysis:

Cell LineGI50 (µM) of CompoundGI50 (µM) of Control
MCF-712.50.1
A54925.10.5

Phase 2: Mechanism of Action Studies

Once initial hits are identified, the next phase focuses on understanding how the compound exerts its biological effect. This involves a combination of more specific biochemical and cell-based assays.

Signaling Pathway Analysis

If the initial kinase screen identifies a specific target, subsequent cell-based assays can confirm the on-target effect and elucidate the downstream signaling pathway.

Signaling_Pathway Compound Compound Kinase_B Kinase B Compound->Kinase_B Inhibition Substrate_1 Substrate 1 Kinase_B->Substrate_1 Phosphorylation Substrate_2 Substrate 2 Substrate_1->Substrate_2 Signal Transduction Cellular_Effect Cellular Effect (e.g., Apoptosis) Substrate_2->Cellular_Effect

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol 3: Western Blot for Phospho-Protein Analysis

Rationale: To confirm that 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one inhibits the identified kinase target in a cellular context, this protocol measures the phosphorylation state of a known downstream substrate.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, the effect of the compound on kinase activity can be quantified.

Materials:

  • Cancer cell line

  • 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with the compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary and secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

High-Throughput Screening (HTS) Considerations

For larger-scale screening of compound libraries, the developed assays need to be robust, reproducible, and amenable to automation.[9][11] Key parameters to optimize for HTS include:

  • Miniaturization: Adapting the assay to 384- or 1536-well plates to conserve reagents and compounds.[11]

  • Automation: Using liquid handling robotics for precise and rapid assay execution.[11]

  • Data Analysis: Implementing automated data analysis pipelines to handle large datasets.

Conclusion and Future Directions

This application note provides a foundational framework for the initial investigation of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one. The proposed phased approach, starting with broad screening and progressing to detailed mechanistic studies, will enable a thorough characterization of this novel compound. The provided protocols are starting points and should be optimized for the specific experimental system. Further studies may include more advanced techniques such as high-content imaging, thermal shift assays for target engagement, and in vivo efficacy studies in animal models.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2019, October 15).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (2010, March 15).
  • Assay Development in Drug Discovery | Danaher Life Sciences.
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC.
  • Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. (2025, October 27).
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • The Steps of Assay Development and Screening in Early Drug Discovery - Cole-Parmer. (2024, August 5).
  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24).
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25).
  • Disrupting Drug Discovery From Assay Development to Lead Compound. (2020, May 1).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen | Request PDF - ResearchGate. (2025, August 6).
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery.
  • High-throughput screening (HTS) | BMG LABTECH.
  • Antitumor agents. 5. synthesis, structure-activity relationships, and biological evaluation of dimethyl-5H-pyridophenoxazin-5-ones, tetrahydro-5h-benzopyridophenoxazin-5-ones, and 5h-benzopyridophenoxazin-5-ones with potent antiproliferative activity - PubMed. (2006, August 24).
  • Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d]annulen-5-yl acetylhydrazones - ResearchGate. (2025, August 6). Retrieved from

  • 5H-Dibenzo[a,d]annulen-5-one oxime - Sigma-Aldrich. Retrieved from

  • CAS 1021-91-6: 5H-Dibenzo[a,d]cyclohepten-5-one, oxime - CymitQuimica.
  • Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity - PubMed. (2002, November 21).
  • Bridging the Chemical Profile and Biological Activities of a New Variety of Agastache foeniculum (Pursh) Kuntze Extract. (2023, January 3).
  • Allyl Dibenzoylmethane Derivative: Antimelanoma Activity and Study of Its Molecular Mechanism of Interaction with DNA - SciELO.
  • Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes | Request PDF - ResearchGate. (2025, August 7).
  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - MDPI. (2022, October 22).

Sources

2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one: A Novel Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one as a potential fluorescent probe. While the parent compound, dibenzosuberenone, and its derivatives are known, the specific application of the 2,8-dimethyl variant as a fluorescent probe is an emerging area of investigation.[1][2] This guide is structured to provide both the foundational principles and actionable protocols to evaluate its utility. We will explore its photophysical properties, propose a primary application in viscosity sensing based on its rigid structure, and detail methodologies for its use in both in vitro and cellular contexts. Furthermore, we will discuss the potential for chemical derivatization to create targeted probes for other analytes, such as metal ions.

Section 1: Core Principles & Photophysical Characterization

The foundation of any fluorescent probe is its photophysical behavior. The 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one molecule possesses a rigid, tricyclic aromatic system. This structural rigidity is advantageous as it minimizes non-radiative decay pathways, often leading to a higher fluorescence quantum yield. The core structure suggests its potential as a "molecular rotor," a class of fluorophores whose fluorescence is highly sensitive to the viscosity of their local environment.[3][4]

In low-viscosity environments, intramolecular rotation or vibration can occur upon photoexcitation, providing a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. In a high-viscosity environment, this intramolecular motion is restricted, closing the non-radiative decay channel and forcing the molecule to relax via fluorescence emission, leading to a significant increase in signal intensity.[5][6]

G cluster_low Low Viscosity Environment cluster_high High Viscosity Environment Low_Ground Ground State (S0) Low_Excited Excited State (S1) Low_Ground->Low_Excited Excitation (hν) Low_Excited->Low_Ground Intramolecular Rotation (Non-Radiative Decay) Fluorescence Quenched High_Ground Ground State (S0) High_Excited Excited State (S1) High_Ground->High_Excited Excitation (hν) High_Excited->High_Ground Fluorescence Emission (hν') (Radiative Decay) Rotation_Blocked Rotation Restricted

Caption: Principle of a molecular rotor for viscosity sensing.

Expected Photophysical Properties

Based on the dibenzo[a,d]annulen-5-one core, the following are projected photophysical parameters.[7] Actual values must be determined empirically using the protocol below.

ParameterProjected Value RangeSignificance & Experimental Insight
Absorption Max (λabs) 380 - 410 nmDictates the optimal excitation wavelength. A value in this range is well-suited for standard laser lines and avoids the region of cellular autofluorescence.
Emission Max (λem) 480 - 580 nmDetermines the detection channel. A large Stokes shift is expected and desirable to minimize signal-to-noise issues.
Quantum Yield (ΦF) 0.05 (in low viscosity) to >0.5 (in high viscosity)The ratio of photons emitted to photons absorbed. A large dynamic range in quantum yield is the key indicator of a successful viscosity probe.
Stokes Shift ~100 - 170 nmThe separation between absorption and emission maxima. A large shift (>100 nm) is excellent for minimizing self-quenching and simplifying optical filter design.[7]
Protocol: Basic Photophysical Characterization

Objective: To empirically determine the absorption, emission, and quantum yield of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one.

Materials:

  • 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one (synthesis protocols are available in the literature).[1][8]

  • Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Ethanol, Glycerol).

  • UV-Vis Spectrophotometer and Fluorometer.

  • 1 cm path length quartz cuvettes.

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in a non-polar solvent like Toluene.

  • Absorption Spectroscopy: a. Prepare a 10 µM working solution in the solvent of interest. b. Scan the absorbance from 300 nm to 600 nm to find the maximum absorption wavelength (λabs).

  • Fluorescence Spectroscopy: a. Excite the 10 µM solution at its λabs. b. Scan the emission from (λabs + 10 nm) to 750 nm to determine the maximum emission wavelength (λem).

  • Quantum Yield (Relative Method): a. Prepare a series of dilutions of the probe and the standard (e.g., Quinine sulfate) in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1. b. Measure the absorbance and integrated fluorescence intensity for all solutions. c. Calculate the quantum yield using the standard comparative equation, accounting for the refractive indices of the solvents.

Expert Insight: The choice of solvents is critical. Characterizing the probe in a range of solvents with varying polarity and viscosity will provide a comprehensive understanding of its solvatochromic and viscosity-sensitive properties.

Section 2: Application as a Viscosity Probe

The rigid structure of the probe makes it an ideal candidate for measuring microviscosity, a parameter of great importance in cell biology and materials science.[4][6]

Protocol: Viscosity Calibration Curve

Objective: To quantify the relationship between fluorescence intensity and viscosity.

Materials:

  • Probe stock solution (1 mM in Ethanol).

  • Spectroscopic grade glycerol and water.

  • Fluorometer with temperature control.

Procedure:

  • Prepare Viscosity Standards: Create a series of water-glycerol mixtures of known viscosity. For example, 0%, 20%, 40%, 60%, 80%, and 95% glycerol by weight.

  • Sample Preparation: Add the probe stock solution to each water-glycerol standard to a final concentration of 10 µM. Mix thoroughly.

  • Fluorescence Measurement: a. Equilibrate each sample to a standard temperature (e.g., 25°C) in the fluorometer. b. Excite the sample at λabs and record the fluorescence intensity at λem.

  • Data Analysis: a. Plot the fluorescence intensity (I) versus viscosity (η). b. This relationship can often be modeled by the Förster-Hoffmann equation: log(I) = C + x log(η), where x is the sensitivity factor. A high value of x indicates strong sensitivity to viscosity changes.

Trustworthiness: It is crucial to maintain a constant temperature throughout the experiment, as both viscosity and fluorescence can be temperature-dependent.[4] Run each viscosity point in triplicate to ensure reproducibility.

Section 3: Biological Applications & Cellular Imaging

Fluorescent probes are powerful tools for visualizing biological processes within living cells.[9][10] This protocol outlines a general method for using the probe to image intracellular viscosity.

Workflow for Cellular Imaging

G cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading & Treatment cluster_imaging Fluorescence Microscopy C1 Seed cells on glass-bottom dish C2 Allow cells to adhere (24 hours) C1->C2 P2 Incubate cells with probe (e.g., 30 min at 37°C) C2->P2 Load probe into cells P1 Prepare probe solution in serum-free media P1->P2 P3 Wash cells with PBS P2->P3 P4 (Optional) Induce viscosity change (e.g., drug treatment) P3->P4 I1 Mount dish on microscope P3->I1 Image control cells P4->I1 Image treated cells I2 Set excitation/emission filters I1->I2 I3 Acquire images I2->I3 I4 Analyze image intensity I3->I4

Caption: General workflow for cellular viscosity imaging.

Protocol: Live-Cell Imaging of Microviscosity

Objective: To visualize changes in intracellular viscosity in living cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.

  • Probe stock solution (1 mM in DMSO).

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

  • (Optional) An agent to induce viscosity changes (e.g., Nystatin, Monensin).

Procedure:

  • Cell Culture: Seed cells and grow to 60-70% confluency.

  • Probe Loading: a. Prepare a loading solution of 5-10 µM probe in serum-free medium. b. Remove the culture medium from the cells, wash once with PBS. c. Add the probe loading solution and incubate for 30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed culture medium to the cells. b. Mount the dish on the microscope stage. c. Acquire fluorescence images using the predetermined excitation and emission wavelengths. d. For dynamic studies, acquire a baseline image, then add the viscosity-altering agent and perform time-lapse imaging.

  • Data Analysis: Quantify the mean fluorescence intensity within cells or specific subcellular regions using imaging software (e.g., ImageJ/Fiji). Compare the intensity of treated cells to control cells.

Self-Validation: Always include a control group of cells that are not treated with the viscosity-altering agent. Perform a cytotoxicity assay (e.g., MTS assay) to ensure the probe concentration used is not toxic to the cells.[9]

Section 4: Future Directions - Derivatization for Targeted Sensing

The 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one scaffold is ripe for chemical modification to create probes for other analytes. By introducing specific recognition moieties, probes for metal ions, pH, or specific biomolecules can be developed.[11][12][13] A common strategy for "turn-on" metal ion sensors is based on Photoinduced Electron Transfer (PET).[14]

G cluster_off Fluorescence OFF (Metal Ion Absent) cluster_on Fluorescence ON (Metal Ion Present) F_off Fluorophore (Dibenzosuberenone Core) R_off Receptor (e.g., Crown Ether) F_off->R_off Photoinduced Electron Transfer (PET) Quenches Fluorescence F_on Fluorophore (Fluoresces) R_on Receptor-Ion Complex Ion Metal Ion Ion->R_on Binding Inhibits PET

Caption: Hypothetical PET mechanism for metal ion sensing.

By attaching a metal-chelating group (a receptor) to the fluorophore, the fluorescence can be quenched via PET in the absence of the target ion. When the metal ion binds to the receptor, it alters its electronic properties, inhibiting the PET process and "turning on" the fluorescence. This provides a clear and specific signal for the presence of the target analyte.[]

References

  • Lee, M. H., et al. (2015). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Scientific Reports. Available at: [Link]

  • Ursa BioScience. (n.d.). Viscosity Probes. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. Available at: [Link]

  • Liu, Z., et al. (2015). A new fluorescent probe for neutral to alkaline pH and imaging application in live cells. RSC Advances. Available at: [Link]

  • Yuan, L., et al. (2013). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. Angewandte Chemie. Available at: [Link]

  • Lin, W., et al. (2024). Molecular Fluorescent Probe for Detection of Metal Ions. Researching. Available at: [Link]

  • Saha, S., et al. (2024). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. Available at: [Link]

  • Barman, S., & Nag, M. (2022). Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. Journal of Materials Chemistry B. Available at: [Link]

  • Kim, H. N., et al. (2015). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. RSC Publishing. Available at: [Link]

  • Wang, J., et al. (2022). Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. Journal of Materials Chemistry B. Available at: [Link]

  • Vyšniauskas, A. (n.d.). Fluorescent probes for viscosity and temperature. FTMC. Available at: [Link]

  • Ning, S., et al. (2019). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. Available at: [Link]

  • SETA BioMedicals. (n.d.). Viscosity Measurements. Available at: [Link]

  • Munan, S., et al. (2023). Ratiometric fluorescent probes for pH mapping in cellular organelles. Analyst. Available at: [Link]

  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC. Available at: [Link]

  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ResearchGate. Available at: [Link]

  • Abdel-Shafi, A. A. (2000). Photophysical properties of 5H-dibenzo(a,d)cyclohepten-5-one in different solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Harris, D. C., et al. (2018). Fluorescent probes for the simultaneous detection of multiple analytes in biology. Chemical Society Reviews. Available at: [Link]

  • Socea, L. I., et al. (2015). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d]annulen-5-yl acetylhydrazones. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules. Available at: [Link]

  • Belfield, K. D., et al. (2004). Synthesis and Characterization of New Two-Photon-Absorbing Fluorene Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Guo, S., et al. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. Analytical Methods. Available at: [Link]

  • Skonieczny, K., et al. (2020). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. Available at: [Link]

  • Lee, C-W., et al. (2013). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. ResearchGate. Available at: [Link]

Sources

experimental setup for cytotoxicity screening of dibenzo[a,d]annulenes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Cytotoxicity Profiling of Dibenzo[a,d]annulene Derivatives

Authored by: A Senior Application Scientist

This document provides a comprehensive framework for the initial cytotoxicity screening of novel dibenzo[a,d]annulene compounds. As a class of molecules with a rigid, tricyclic core structure, dibenzo[a,d]annulenes and their derivatives are of significant interest in medicinal chemistry.[1] Their unique topology makes them scaffolds for potential therapeutic agents, including anticancer drugs.[2] A critical first step in evaluating their potential is to systematically assess their effect on cell viability and determine their primary mechanism of cell death.[3][4]

This guide eschews a rigid template in favor of a logical, field-proven workflow designed for maximum insight. We will detail a multi-assay, multi-cell line strategy that not only quantifies cytotoxicity but also begins to elucidate the mechanism of action. The protocols herein are designed as self-validating systems, incorporating orthogonal assays to ensure the trustworthiness of the generated data.

The Strategic Foundation: Why a Multi-Faceted Approach is Essential

Relying on a single cytotoxicity assay can be misleading.[5] For instance, a compound might inhibit cellular metabolism without directly killing the cell, which would yield a false positive in a metabolism-based assay like the MTT. Conversely, a compound could induce apoptosis, but if the assay only measures membrane integrity, the effect might be missed in early time points.

Therefore, our core strategy is to simultaneously assess three key pillars of cell health:

  • Metabolic Activity: An indicator of overall cellular function and viability.

  • Membrane Integrity: A direct measure of irreversible cell damage and necrosis.

  • Apoptotic Pathway Activation: An indicator of programmed cell death.

By integrating data from assays that measure each of these parameters, we can build a more complete and reliable cytotoxic profile of the test compounds.

Experimental Workflow Overview

The overall process follows a logical progression from cell line selection and culture to compound treatment and multi-parametric analysis of cell health.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment (Orthogonal Assays) cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Selection Cell Line Selection (e.g., MCF-7, A549, HEK293) Cell_Culture Cell Culture & Seeding (96-well plates) Cell_Selection->Cell_Culture Compound_Prep Compound Preparation (Stock solutions & serial dilutions) Cell_Culture->Compound_Prep Treatment Cell Treatment (24-72h incubation) Compound_Prep->Treatment MTT Metabolic Assay (MTT) Treatment->MTT LDH Membrane Integrity Assay (LDH) Treatment->LDH Caspase Apoptosis Assay (Caspase-3/7) Treatment->Caspase Data_Acq Data Acquisition (Plate Reader) MTT->Data_Acq LDH->Data_Acq Caspase->Data_Acq IC50 IC50 Calculation Data_Acq->IC50 Interpretation Mechanistic Interpretation IC50->Interpretation

Figure 1: High-level experimental workflow for cytotoxicity screening.

Cell Line Selection and Culture

The choice of cell lines is paramount for generating relevant data. A standard approach involves screening against a panel of cancer cell lines from different tissue origins, alongside a non-cancerous control line to assess selectivity.[5]

Cell Line Type Origin Rationale
MCF-7 AdherentBreast AdenocarcinomaA well-characterized, estrogen receptor-positive cancer model.[6]
A549 AdherentLung CarcinomaA standard model for lung cancer drug screening.
HepG2 AdherentHepatocellular CarcinomaRepresents liver cancer and is useful for assessing potential hepatotoxicity.
HEK293 AdherentHuman Embryonic KidneyOften used as a non-cancerous control to determine the therapeutic index.[5]
Protocol: General Cell Culture and Seeding

Proper cell culture technique is the foundation of reproducible results. Always follow the specific guidelines provided by the cell line supplier, such as the American Type Culture Collection (ATCC).[7][8][9]

  • Culture Maintenance: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[8]

  • Passaging: Subculture cells when they reach approximately 80% confluency to maintain exponential growth.[7]

  • Cell Seeding for Assay: a. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a clear, flat-bottom 96-well plate. c. Incubate the plate for 24 hours to allow cells to attach and resume growth before adding the test compounds.

Core Cytotoxicity Assays: Principles and Protocols

We will employ three distinct assays. It is recommended to run these assays on parallel plates prepared at the same time to ensure consistency.

Assay 1: MTT for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active cells.

cluster_cell Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Enzymes Enters Cell Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction

Figure 2: Principle of the MTT metabolic activity assay.

Adapted from Merck and Abcam protocols.[11]

  • Cell Treatment: After 24h of cell attachment, remove the medium and add 100 µL of fresh medium containing various concentrations of the dibenzo[a,d]annulene compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[11]

Assay 2: LDH for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[13][14] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[15][16]

cluster_cell Damaged Cell (Necrosis) LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Release Membrane Compromised Membrane Product Pyruvate + NADH LDH_out->Product Catalysis Substrate Lactate + NAD+ Substrate->Product Catalysis Color_Product Colored Formazan Product->Color_Product Coupled enzymatic reaction with tetrazolium salt

Figure 3: Principle of the LDH membrane integrity assay.

Based on standard commercial kit protocols.[13][17]

  • Cell Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Step 1).

  • Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 30 minutes before the assay endpoint.

    • Medium Background: Medium without cells.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[17][18]

Assay 3: Caspase-3/7 for Apoptosis

Caspase-3 and Caspase-7 are key effector caspases that are activated during the final stages of apoptosis.[19] Assays for their activity use a specific peptide substrate (DEVD) linked to a reporter molecule (fluorophore or luminophore).[20] When activated Caspase-3/7 cleaves the substrate, a detectable signal is produced that is proportional to the level of apoptosis.[21]

Apoptotic_Signal Apoptotic Stimulus (e.g., Dibenzo[a,d]annulene) Caspase_Cascade Initiator Caspase Activation Apoptotic_Signal->Caspase_Cascade Caspase_37_Inactive Pro-Caspase-3/7 (Inactive) Caspase_Cascade->Caspase_37_Inactive Caspase_37_Active Caspase-3/7 (Active) Caspase_37_Inactive->Caspase_37_Active Cleavage Signal Fluorescent/Luminescent Signal Caspase_37_Active->Signal Substrate Cleavage Substrate DEVD-Reporter (Non-fluorescent) Substrate->Signal Substrate Cleavage

Figure 4: Simplified pathway of effector caspase-3/7 activation and detection.

This protocol is based on the widely used luminescent "add-mix-measure" format.[21]

  • Cell Treatment: Prepare and treat a 96-well plate (preferably an opaque-walled plate for luminescence) as described in the MTT protocol (Step 1).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 1 minute. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Data Calculation
  • MTT Assay (% Viability):

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay (% Cytotoxicity):

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Caspase-3/7 Assay (Fold Induction):

    • Fold Induction = (RLU_sample / RLU_vehicle) where RLU is Relative Luminescence Units.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces a biological response by 50%. For the MTT and LDH assays, plot the % Viability or % Cytotoxicity against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC₅₀ value.[22]

Integrated Data Interpretation

By comparing the results from the three assays, a preliminary mechanistic profile can be established.

Scenario MTT Result (↓ Viability) LDH Result (↑ Cytotoxicity) Caspase-3/7 Result (↑ Activity) Interpretation
Apoptosis Yes (High IC₅₀)Low or delayedYes (High fold-change)The compound primarily induces programmed cell death. Cell metabolism decreases and caspases are activated, but membrane rupture occurs later.
Necrosis Yes (Low IC₅₀)Yes (High, rapid increase)No/LowThe compound causes rapid cell membrane damage, leading to necrotic cell death.
Anti-proliferative Yes (Plateau < 100% viability)No/LowNo/LowThe compound stops cell division (cytostatic) rather than killing the cells (cytotoxic).
Metabolic Inhibition Yes (Low IC₅₀)No/LowNo/LowThe compound interferes with mitochondrial function but does not directly kill the cells within the assay timeframe. Further investigation is needed.

This multi-faceted approach provides a robust and reliable foundation for the cytotoxic characterization of novel dibenzo[a,d]annulene compounds, enabling informed decisions for the next stages of drug development.

References

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Google Books. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2009, February 4). (PDF) Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Unknown. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][8]annulen-5-yl acetylhydrazones. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]

  • Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • ACS Publications. (2022, July 4). 6,7-Dihydro-5H-benzo[8]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. Retrieved from [Link]

  • NIH. (n.d.). 6,7-Dihydro-5H-benzo[8]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Cytotoxicity of N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Substituted 6,7-Dihydro-5H-Benzo[8]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. Retrieved from [Link]

  • Frontiers. (2014, August 1). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Novel Benzo-annelated 1,4-dihydropyridines as MDR Modulators in Cancer Cells. Retrieved from [Link]

  • NIH. (n.d.). Sequential photochemistry of dibenzo[a, e]dicyclopropa[c, g][19]annulene-1,6-dione. Retrieved from [Link]

  • MDPI. (2022, December 20). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Retrieved from [Link]

  • NIH. (2023, June 26). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Single Crystal Growth of Dibenzo[a,d]cycloheptenones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the techniques and underlying principles for obtaining high-quality single crystals of dibenzo[a,d]cycloheptenones and their derivatives. The successful cultivation of single crystals is a critical, often rate-limiting, step for definitive structural elucidation via X-ray diffraction, which is indispensable for confirming stereochemistry, understanding solid-state packing, and guiding rational drug design. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize crystallization processes effectively. We will cover foundational principles, detailed step-by-step protocols for the most effective techniques, and advanced strategies for challenging systems.

Part 1: Foundational Principles of Crystallization

The journey from a purified amorphous powder to a well-ordered single crystal is a thermodynamically controlled process governed by the principles of solubility, supersaturation, and nucleation. A thorough understanding of these fundamentals is paramount before attempting any crystallization technique.

The Critical Role of Purity

Impurities are the single greatest impediment to successful crystallization. They can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or aggregated crystals. It is imperative that the starting material be of the highest possible purity (>98%, and ideally >99.5%), as confirmed by techniques such as NMR spectroscopy and LC-MS.

Solubility Assessment: The Cornerstone of Method Design

Before any crystallization experiment, a comprehensive solubility assessment is crucial.[1] This involves testing the solubility of a small amount of the dibenzo[a,d]cycloheptenone derivative (e.g., 10-20 mg) in a range of solvents (e.g., 0.5 mL) covering a spectrum of polarities.

Expert Insight: The goal is to find a solvent in which your compound is moderately soluble at room temperature.[2] A solvent that dissolves the compound too readily will make it difficult to achieve the supersaturation needed for crystal growth. Conversely, a solvent in which the compound is nearly insoluble is not a useful starting point for most solution-based methods. The ideal solvent will fully dissolve the compound upon gentle heating but show decreased solubility upon cooling.

Solvent Selection: A Multifaceted Decision

The choice of solvent is the most critical variable in the crystallization process.[3] Several factors must be considered:

  • Polarity: The principle of "like dissolves like" is a good starting point.[4] Dibenzo[a,d]cycloheptenones are largely non-polar, aromatic systems, suggesting that solvents like toluene, dichloromethane, or ethyl acetate may be effective. A successful crystallization of dibenzo[a,d]cyclohepten-5-one derivatives has been reported using dichloromethane.[5]

  • Volatility: The solvent's boiling point and vapor pressure dictate its evaporation rate. Highly volatile solvents like dichloromethane or acetone are often suitable for slow evaporation techniques but can evaporate too quickly if not properly controlled, leading to the formation of small, poor-quality crystals.[6]

  • Hydrogen Bonding: Consider whether a solvent capable of hydrogen bonding might aid or hinder crystallization. For molecules that can self-associate via hydrogen bonds, a competing solvent might disrupt this process. For others, it may help form a stable crystal lattice.[4][6]

  • Safety: The toxicity and handling requirements of solvents are a critical consideration. Solvents like benzene are excellent for crystallization but are highly toxic and should be avoided in favor of safer alternatives like toluene.[6][7]

Table 1: Properties of Common Solvents for Crystallization

Solvent Formula Boiling Point (°C) Density (g/mL) Dielectric Constant (Polarity)
n-Hexane C₆H₁₄ 69 0.655 1.88
Toluene C₇H₈ 111 0.867 2.38
Dichloromethane (DCM) CH₂Cl₂ 40 1.326 9.08
Diethyl Ether C₄H₁₀O 35 0.713 4.34
Ethyl Acetate C₄H₈O₂ 77 0.902 6.02
Acetone C₃H₆O 56 0.784 20.7
Acetonitrile C₂H₃N 82 0.786 37.5
Methanol CH₃OH 65 0.792 32.7
Ethanol C₂H₅OH 78 0.789 24.6

Data compiled from various sources, including[8].

Supersaturation, Nucleation, and Growth

Crystallization occurs from a supersaturated solution—a thermodynamically unstable state containing more dissolved solute than it can normally hold at a given temperature. The process begins with nucleation , the formation of a stable, microscopic crystalline core. This is followed by the growth phase, where additional molecules from the solution deposit onto the nucleus in an ordered fashion.

Trustworthiness: The key to growing large, single crystals is to control the process so that nucleation is a rare event, while growth is slow and steady. Rapidly achieving a high level of supersaturation leads to the formation of many nuclei simultaneously, resulting in a precipitate of microcrystals.[2] All the techniques described below are designed to approach the supersaturated state slowly and carefully.

Part 2: Core Crystallization Protocols

It is highly recommended to attempt multiple crystallization techniques in parallel using small amounts of your purified compound.

Method 1: Slow Evaporation

This is the simplest and most common crystallization technique.[3] It is particularly effective for compounds soluble in non-polar solvents.[4] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time, gradually inducing supersaturation.

Protocol:

  • Dissolution: In a clean, dust-free vial, dissolve 10-20 mg of the dibenzo[a,d]cycloheptenone in the minimum amount of a suitable solvent (e.g., dichloromethane, toluene, or ethyl acetate) to achieve a clear, saturated solution. Gentle warming may be required.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean crystallization vessel (e.g., a small, narrow vial or test tube). This removes potential nucleation sites.[2]

  • Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with one or two small holes using a needle. The number and size of the holes will control the rate of evaporation.[9]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

  • Observation: Monitor for crystal growth without disturbing the vessel. High-quality crystals often form on the walls or bottom of the vial.

Causality & Rationale:

  • Slow Rate: A slow evaporation rate is crucial. Rapid evaporation causes the solution to become highly supersaturated too quickly, leading to rapid precipitation of amorphous solid or microcrystals instead of ordered growth.[6]

  • Vibration Isolation: Mechanical disturbances can shatter growing crystals or trigger excessive nucleation.[10]

Diagram 1: Slow Evaporation Workflow

SlowEvaporation A Dissolve Compound in 'Good' Solvent B Filter Solution (Optional) A->B Saturate C Transfer to Clean Vial B->C D Cover and Pierce Lid (Control Rate) C->D E Incubate Undisturbed (Days to Weeks) D->E Slow Evaporation F Single Crystals Form E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Method 2: Solvent Layering (Liquid-Liquid Diffusion)

This technique is based on the slow diffusion of an "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.[6][11] This gradually reduces the solute's solubility, leading to crystallization at the interface of the two solvents.

Protocol:

  • Dissolution: Prepare a concentrated solution of the dibenzo[a,d]cycloheptenone in a dense, "good" solvent (e.g., dichloromethane) in a narrow vessel, such as an NMR tube or a thin test tube.

  • Layering: Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexane, pentane, or diethyl ether) on top of the solution.[11] This can be done by letting the anti-solvent run slowly down the side of the tilted tube from a pipette. The goal is to create a distinct interface between the two solvents.

  • Incubation: Seal the vessel and leave it undisturbed in a vibration-free environment.

  • Growth: Crystals will typically form at the liquid-liquid interface over the course of 1-5 days as the solvents slowly diffuse into one another.[1]

Causality & Rationale:

  • Density and Miscibility: For successful layering, the "good" solvent containing the compound should be denser than the anti-solvent, and the two solvents must be miscible.[1] This ensures a stable interface and allows for slow diffusion rather than immediate mixing.

  • Diffusion Control: The slow rate of diffusion is the key control parameter. It ensures that the solubility of the compound decreases gradually, allowing time for ordered crystal growth rather than precipitation. Placing the vessel in a cooler environment can further slow down the diffusion rate.[6]

Diagram 2: Solvent Layering (Liquid-Liquid Diffusion)

SolventLayering cluster_vial Crystallization Tube AntiSolvent Anti-Solvent (e.g., Hexane) Solution Saturated Solution (e.g., in DCM) Start Prepare Saturated Solution Layer Gently Layer Anti-Solvent Start->Layer cluster_vial cluster_vial Layer->cluster_vial Seal Seal and Incubate Undisturbed Crystals Crystals Grow at Interface Seal->Crystals cluster_vial->Seal

Caption: Setup for Solvent Layering crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method, particularly when only small quantities of the material are available.[6] It involves placing a drop of the compound's solution in a sealed chamber containing a larger reservoir of a volatile anti-solvent. The anti-solvent vapor diffuses into the drop, slowly reducing the solubility of the compound and inducing crystallization.

Protocol (Hanging Drop Variation):

  • Reservoir Preparation: Pipette 0.5-1.0 mL of a suitable anti-solvent (e.g., pentane, hexane) into the well of a crystallization plate or a small beaker.

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-10 µL) of a concentrated solution of your compound dissolved in a less volatile solvent (e.g., toluene, chloroform).[12]

  • Sealing: Invert the coverslip and place it over the reservoir, using vacuum grease to create an airtight seal. The drop should now be hanging above the reservoir.

  • Incubation: Place the sealed chamber in a stable environment. Over time, the volatile anti-solvent from the reservoir will diffuse into the drop, while some of the more volatile "good" solvent may diffuse out, slowly increasing the concentration of the solute to the point of crystallization.[13]

Causality & Rationale:

  • Vapor Pressure Gradient: The technique relies on the difference in vapor pressure between the solvent in the drop and the anti-solvent in the reservoir. The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[6]

  • Equilibration: The system slowly moves toward equilibrium, where the composition of the drop mirrors that of the reservoir. This slow, controlled change in solvent composition is ideal for promoting the growth of high-quality single crystals.[12]

Diagram 3: Vapor Diffusion (Hanging Drop)

VaporDiffusion cluster_chamber Sealed Chamber Drop Hanging Drop: Compound + Solvent Reservoir Reservoir of Anti-Solvent Reservoir->Drop Vapor Diffusion PrepDrop Prepare Solution Drop on Coverslip Assemble Invert and Seal Coverslip PrepDrop->Assemble PrepRes Fill Reservoir with Anti-Solvent PrepRes->Assemble cluster_chamber cluster_chamber Assemble->cluster_chamber Incubate Incubate Undisturbed Crystals Crystals Form in Drop Incubate->Crystals cluster_chamber->Incubate

Caption: Setup for Vapor Diffusion (Hanging Drop) crystallization.

Part 3: Troubleshooting and Advanced Strategies

It is common for initial crystallization attempts to fail. The following table outlines common problems and potential solutions.

Table 2: Troubleshooting Common Crystallization Problems

Problem Observation Potential Causes Suggested Solutions
Oiling Out Formation of a liquid or oily phase instead of solid crystals. Compound is too soluble; supersaturation achieved too quickly; impurities present. Use a less effective solvent; slow down the process (e.g., lower temperature); further purify the compound.[6]
Microcrystals A fine powder or a mass of very small crystals precipitates. Nucleation rate is too high; solution is too concentrated; evaporation/diffusion is too fast. Use a more dilute solution; slow down the crystallization rate (fewer holes, lower temp); filter the solution to remove nucleation sites.[2]
No Crystals The solution remains clear indefinitely. Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent system. Allow more solvent to evaporate; use a stronger anti-solvent; try a different solvent system altogether; try slow cooling.[1][10]

| Twinning/Aggregates | Crystals grow together in non-ideal formations. | Crystallization rate is too fast; too many nucleation sites. | Slow down the growth rate; use a more dilute solution.[6] |

Advanced Strategy: Slow Cooling If your dibenzo[a,d]cycloheptenone derivative shows a significant increase in solubility with temperature, slow cooling can be an effective method.

  • Prepare a saturated solution in a suitable solvent (e.g., toluene, acetonitrile) at an elevated temperature (e.g., 50-60°C).[10][14]

  • Ensure all solid is dissolved.

  • Seal the container and place it inside a large, insulated vessel (like a Dewar flask filled with warm water or a styrofoam box) to ensure the cooling process is extremely slow, occurring over 24-48 hours.[1]

  • The gradual decrease in temperature lowers the solubility, inducing slow crystallization.

References

  • University of Cambridge. (n.d.). Guide for crystallization. Department of Chemistry. [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth. Molecular Solids Group. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 835–839. [Link]

  • The Schlenk Line Survival Guide. (2021). Crystallisation. [Link]

  • KU Leuven. (n.d.). How to crystallize your sample. X-ray Core. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]

  • Lee, C.-W., et al. (2012). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology. [Link]

  • Robertson, L. A., & Cox, B. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]

  • University of Virginia. (n.d.). Crystallization Methods and Protein Crystal Properties. [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • Pirtsch, M., et al. (2012). Enantioselective Photochemical Generation of a Short-Lived, Twisted Cycloheptenone Isomer. Angewandte Chemie International Edition, 51(50), 12590-12593. [Link]

  • Valdez, N., et al. (2024). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Acta Crystallographica Section E, 80, 645-648. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 1-18. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An overview on Common Organic Solvents and their Toxicity Abstract. Journal of Pharmaceutical Research International. [Link]

  • Valdez, N., et al. (2024). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Oak Ridge National Laboratory. [Link]

  • DeKorver, K. A., et al. (2013). Synthesis and Reactivity of Dibenzoselenacycloheptynes. Angewandte Chemie International Edition, 51(46), 11836–11840. [Link]

  • Cindrić, M., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5323. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one

[1]

Executive Summary: The "Dehydrogenation Trap"

If you are accessing this guide, you have likely encountered a critical failure in the final step of your synthesis: the catalytic dehydrogenation of 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one to the target 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one .[1]

While unsubstituted dibenzosuberones dehydrogenate easily with Pd/C or Pt/Al2O3, the 2,8-dimethyl derivative does not .[1] The methyl groups at the para positions (relative to the bridge) induce electronic and steric effects that deactivate the benzylic positions toward standard catalytic dehydrogenation, often leading to <5% conversion or recovered starting material.[1]

This guide details the Wohl-Ziegler Bromination / Elimination Protocol , which is the only field-validated method to bypass this bottleneck, alongside optimization steps for the upstream ring-closure to maximize your overall yield.

Visual Workflow: Validated Synthetic Pathway

The following diagram outlines the optimized pathway, highlighting the critical divergence from standard dibenzosuberone protocols.

GStart2,4-Dimethylbenzoic AcidIntermediate4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid(Bibenzyl Precursor)Start->Intermediate Lateral LithiationReagent13-Methylbenzyl Bromide(LDA, THF, -78°C)Reagent1->IntermediateCyclizationRing Closure(PPA/Sulfolane, 80°C)*High Dilution Critical*Intermediate->CyclizationSaturatedKetone10,11-Dihydro Ketone(Stable Intermediate)Cyclization->SaturatedKetoneFailedPathCatalytic Dehydrogenation(Pd/C, Microwave)FAILS due to Methyl deactivationSaturatedKetone->FailedPathBrominationWohl-Ziegler Bromination(NBS, AIBN, 70°C)SaturatedKetone->Bromination Radical SubstitutionEliminationElimination(Triethylamine, RT)Bromination->EliminationTargetTarget: 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-oneElimination->Target Unsaturation

Caption: Optimized synthetic route bypassing the catalytic dehydrogenation failure point via bromination/elimination.

Phase 1: Precursor Assembly & Cyclization[1]

Troubleshooting: The Friedel-Crafts / PPA Step

Q: My cyclization yield is stuck at ~40%, and I see significant tar formation. What is happening? A: You are likely running the Polyphosphoric Acid (PPA) cyclization at too high a concentration.[1]

  • The Cause: The intermolecular condensation (polymerization) competes with the desired intramolecular Friedel-Crafts acylation.[1] The methyl groups activate the ring, making the molecule prone to attacking other molecules rather than closing its own ring.[1]

  • The Fix: Implement High-Dilution Conditions .

    • Standard: 10g PPA per 1g substrate.[1]

    • Optimized: 40g PPA per 1g substrate .

    • Solvent: Use Sulfolane as a co-solvent to lower viscosity and allow better stirring at 80°C.[1] This ensures uniform heat distribution and minimizes local hotspots that cause charring.[1]

Q: I am using the standard "phthalic anhydride + xylene" route, but I'm getting the wrong isomer. Why? A: The Friedel-Crafts reaction of phthalic anhydride with meta-xylene (to get 2,4-dimethyl) or para-xylene often yields mixtures of isomers that are difficult to separate.[1]

  • The Fix: Abandon the phthalic anhydride route for the 2,8-dimethyl target. Use the Lateral Lithiation Strategy (See Diagram).[1]

    • Start with 2,4-dimethylbenzoic acid .[1][2]

    • Lithiate the methyl group using LDA (Lithium Diisopropylamide).[1]

    • Alkylate with 3-methylbenzyl bromide .[1]

    • This guarantees the correct carbon skeleton (4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid) before you even attempt ring closure.[1]

Phase 2: The Critical Unsaturation (Target Synthesis)

Troubleshooting: Dehydrogenation Failure

Q: I tried Pd/C at 200°C and even microwave irradiation, but I only recover the saturated ketone. Why? A: This is the specific "trap" of the 2,8-dimethyl analog.[1]

  • Mechanistic Insight: In unsubstituted dibenzosuberone, the benzylic hydrogens are accessible.[1] In your 2,8-dimethyl target, the methyl groups at the para position (relative to the CH2-CH2 bridge) increase the electron density of the aromatic rings but also create subtle steric/conformational changes that inhibit the adsorption of the bridge hydrogens onto the catalyst surface.[1]

  • Protocol Shift: You must switch to a chemical oxidation via Bromination-Elimination .[1]

Protocol: Wohl-Ziegler Bromination / Elimination

Step 1: Radical Bromination

  • Reagents: 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq), N-Bromosuccinimide (NBS) (1.5 eq), AIBN (5 mol%).[1]

  • Solvent: CCl4 is standard in literature, but Benzotrifluoride (PhCF3) or Chlorobenzene are viable, greener alternatives with similar boiling points.[1]

  • Condition: Reflux (approx. 70-80°C) for 22 hours.

  • Checkpoint: Monitor by TLC. You are looking for the disappearance of the starting material.[1] You will likely form a mixture of mono-bromo and di-bromo intermediates.[1] Do not purify yet.

Step 2: Elimination

  • Filtration: Cool the mixture and filter off the succinimide byproduct.

  • Base Addition: Add Triethylamine (Et3N) dropwise to the filtrate.

  • Reaction: Stir at Room Temperature. Monitor pH; keep it basic.[1][2]

  • Mechanism: The base eliminates HBr, creating the double bond at the 10,11 position.[1]

  • Purification: Silica gel chromatography (Toluene as eluent).

Q: My yield in the NBS step is low (<30%). How do I improve this? A: The instability of the brominated intermediate is the culprit.[1]

  • Optimization: Do not isolate the brominated intermediate. Perform a One-Pot procedure if possible, or filter and immediately treat with base.[1]

  • Reagent Quality: Ensure your NBS is freshly recrystallized (white, not yellow). Old NBS contains free bromine and HBr, which can cause acid-catalyzed side reactions on the ketone.[1]

  • Alternative: If NBS fails repeatedly, consider DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane, though this is often slower for this specific substrate.[1]

Summary Data: Yield Expectations

StepMethodTypical YieldOptimization Notes
Precursor Synthesis LDA Alkylation42 - 58%Control temp at -78°C; ensure anhydrous THF.[1]
Ring Closure PPA (Standard)< 30%High viscosity leads to charring.[1]
Ring Closure PPA / Sulfolane (High Dilution) 76% Critical: Use 40:1 ratio of PPA:Reactant.[1]
Unsaturation Pd/C Dehydrogenation0 - 5%Does not work for 2,8-dimethyl analog.[1]
Unsaturation NBS / Et3N 25 - 30% Low yield is intrinsic but currently the only viable route.[1]

References

  • Burbiel, J. C., & Hockemeyer, J. (2006).[1] On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone.[1][2][3][4][5] Arkivoc, 2006(13), 16-21.[1][2]

    • Key Finding: Establishes the failure of Pd/C dehydrogenation and valid
  • Wild, A., et al. (European Patent Application).[1][2] Method for the preparation of 2,8-dimethyl-dibenzosuberenone.

    • Key Finding: Describes the initial lithiation str
    • (Cited within Burbiel et al., see above).[1][6][7]

  • Kindler, K., & Peschke, W. (1931).[1] Über die Herstellung von sekundären und tertiären Aminen durch Hydrierung von Nitrilen und Azomethinen.[1] Arch.[1] Pharm..

    • Context: Historical basis for catalytic hydrogenation of the parent dibenzosuberone, highlighting the contrast with the dimethyl derivative.[1]

  • BenchChem Technical Guide.

    • Context: General handling of dibenzosuberone scaffolds.

Technical Support Center: Overcoming Solubility Challenges with 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one. Our goal is to move beyond simple protocols by explaining the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Understanding

Question 1: Why is 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one so difficult to dissolve in aqueous solutions?

Answer: The solubility behavior of a compound is dictated by its molecular structure, following the fundamental principle of "like dissolves like".[1][2][3] The structure of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one has several features that contribute to its poor water solubility:

  • Large, Nonpolar Surface Area: The core structure consists of a tricyclic system of fused benzene rings (dibenzo[a,d]annulene). This large, carbon-rich framework is inherently hydrophobic (lipophilic), meaning it repels water.

  • Increased Lipophilicity: The two methyl (-CH₃) groups further increase the nonpolar character of the molecule, exacerbating its tendency to avoid interaction with polar water molecules.

  • Limited Hydrogen Bonding: While the ketone group (C=O) can act as a hydrogen bond acceptor, its effect is minimal compared to the overwhelmingly nonpolar nature of the rest of the molecule.[4] Polar water molecules are strongly attracted to each other via hydrogen bonds; disrupting this network to accommodate a large, nonpolar molecule is energetically unfavorable.

Essentially, the molecule prefers to interact with other nonpolar molecules rather than with highly polar water molecules, leading to very low aqueous solubility.

Question 2: What are the recommended starting solvents for initial solubility screening?

Answer: Given its nonpolar nature, you should begin with organic solvents that are also nonpolar or have intermediate polarity. A systematic screening approach is recommended. The principle is to match the polarity of the solvent with that of the solute.[1][3][5]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale & Use Case
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneExcellent for creating concentrated stock solutions. They possess a dipole moment that can interact with the ketone group while having enough nonpolar character to solvate the ring system. DMSO and DMF are particularly powerful solubilizers for difficult compounds.
Chlorinated Dichloromethane (DCM), ChloroformEffective nonpolar solvents that readily dissolve hydrophobic compounds. Useful for synthesis workups and purification but often less desirable for biological assays due to toxicity.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood for dissolving nonpolar compounds. THF is a moderately polar ether that can be an effective choice.
Alcohols Ethanol, Methanol, IsopropanolThese are polar protic solvents. While less effective than DMSO or DMF, they are often used in formulations. Solubility is expected to be limited but may be sufficient for some applications.
Hydrocarbons Toluene, HexanesVery nonpolar solvents. While they may dissolve the compound, their utility is often limited to specific organic synthesis steps rather than for creating solutions for assays.

Expert Tip: Always start with a small amount of the compound and add the solvent incrementally. Sonication can help overcome the initial energy barrier to dissolution but does not change the ultimate solubility limit.[3]

Part 2: Intermediate Troubleshooting & Techniques

Question 3: My compound is poorly soluble even in single organic solvents, or it precipitates when I dilute my stock solution into an aqueous buffer. What should I do next?

Answer: This is a classic solubility challenge, particularly when transitioning from a concentrated organic stock (like DMSO) to an aqueous medium for biological or analytical experiments. The abrupt change in solvent polarity causes the compound to crash out of solution. The most effective strategy at this stage is to use a co-solvent system .[6][7]

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This "softens" the transition for the nonpolar compound, allowing it to remain in solution.

Workflow: Developing a Co-Solvent System

CoSolvent_Workflow cluster_start Phase 1: Initial Dissolution cluster_prep Phase 2: Co-Solvent Screening cluster_test Phase 3: Titration & Observation cluster_decision Phase 4: Optimization Start Dissolve compound in a minimal volume of a strong, water-miscible solvent (e.g., DMSO, Ethanol) Prep Prepare several aqueous buffers containing varying percentages (e.g., 5%, 10%, 20%) of a co-solvent (e.g., Propylene Glycol, PEG 400, Ethanol) Start->Prep Create concentrated stock Test Add a small aliquot of the concentrated stock solution to each co-solvent buffer mixture Prep->Test Observe Vortex and observe immediately and after a set time (e.g., 1 hr) for precipitation or cloudiness Test->Observe Precipitate Precipitation Occurs Observe->Precipitate Yes Success Solution Remains Clear Observe->Success No Precipitate->Prep Increase co-solvent % or try a different co-solvent End Proceed with experiment using the validated co-solvent buffer Success->End Optimal system found Cyclodextrin_Mechanism cluster_system Mechanism of Cyclodextrin Solubilization Molecule Poorly Soluble Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin cavity.

Table 2: Comparison of Common Cyclodextrins for Formulation

Cyclodextrin TypeKey FeaturesCommon Use
β-Cyclodextrin (β-CD) Cavity size is often suitable for molecules with two aromatic rings. Low aqueous solubility itself.Less common now due to potential for nephrotoxicity.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, well-established safety profile, amorphous structure prevents precipitation. [10]The most common and recommended starting point for pharmaceutical and research applications.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged. Can enhance complexation with positively charged molecules. Excellent safety profile.A very effective alternative to HP-β-CD, often used in commercial formulations.

Protocol 2: Screening for Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20%, 40% w/v) in your desired buffer or water.

  • Add Compound: Add an excess amount of your solid 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one powder to each cyclodextrin solution.

  • Equilibrate: Tightly seal the vials. Agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure the system reaches equilibrium. A rotating shaker or vortex mixer is ideal.

  • Separate Undissolved Solid: After equilibration, filter the solutions through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound) or centrifuge at high speed to pellet the undissolved solid.

  • Quantify Solubilized Compound: Analyze the clear supernatant from each sample using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.

  • Analyze Results: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex. This is known as a phase-solubility diagram.

This systematic approach will allow you to precisely determine the extent to which cyclodextrins can enhance the aqueous solubility of your compound and help you develop a robust formulation for your experiments.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • He, C., et al. (n.d.).
  • MDPI. (2025).
  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • LibreTexts. (n.d.). 13.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Jain, A., et al. (n.d.).
  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Wimmer, R. (2020).
  • LibreTexts. (2022). 13.
  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • IJRPNS. (n.d.). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW.
  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • IJSDR. (2024). Methods to boost solubility.
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • PubMed. (n.d.). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents.
  • LibreTexts. (n.d.). The Solution Process.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Quora. (2023). In general, which type of solvent is best suited to dissolve nonpolar substances?.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • PubMed. (2006). Solubilization and Dissolution of Insoluble Weak Acid, Ketoprofen: Effects of pH Combined With Surfactant.
  • Slideshare. (n.d.).
  • Quora. (2016).
  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

Technical Support Center: Optimizing Reaction Conditions for Dibenzo[a,d]annulene Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of dibenzo[a,d]annulenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations on this important scaffold. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, with a focus on explaining the "why" behind the recommended solutions.

Frequently Asked Questions (FAQs)

Q1: My dibenzo[a,d]annulene starting material has poor solubility in common organic solvents. What can I do to improve this?

A1: Poor solubility is a frequent challenge with planar, aromatic systems like dibenzo[a,d]annulenes due to strong π-π stacking interactions. Here are several strategies to address this:

  • Solvent Screening: A systematic solvent screen is the first step. While non-polar solvents like hexane or toluene might seem intuitive, sometimes more polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or even dimethylformamide (DMF) can be effective.[1]

  • Co-solvent Systems: Using a mixture of solvents can be highly effective. A "good" solvent that dissolves your compound well can be mixed with a "poor" solvent that is required for the reaction conditions.[1] Add the "poor" solvent slowly to a concentrated solution of your compound in the "good" solvent with vigorous stirring to avoid precipitation.[1]

  • Gentle Heating and Sonication: Carefully warming the solvent can increase solubility.[1] However, be mindful of the thermal stability of your specific derivative. Sonication is also a useful technique to break up solid aggregates and promote dissolution.[1]

  • Functional Group Modification: If you are designing a synthetic route, consider introducing solubilizing groups. Long alkyl chains or bulky groups like tert-butyl can disrupt crystal packing and improve solubility in non-polar solvents.[1] Conversely, polar functional groups such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) can enhance solubility in more polar organic solvents.[1]

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a bromo-dibenzo[a,d]annulene, but I am observing low yields and significant starting material recovery. What are the key parameters to optimize?

A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its efficiency is highly dependent on a number of factors.[2][3] Here’s a breakdown of critical parameters to investigate:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount.[4][5]

    • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[4][5] Divalent palladium sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[4]

    • Ligands: Electron-rich and sterically hindered phosphine ligands often give high catalytic activity, especially with less reactive aryl chlorides or sterically hindered substrates.[4] Consider ligands like SPhos, XPhos, or bulky trialkylphosphines (e.g., P(tBu)₃).[6] N-heterocyclic carbene (NHC) ligands are also highly effective and can offer greater stability.[4]

  • Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[7][8] The strength and solubility of the base can significantly impact the reaction rate and yield.[8] It's often beneficial to screen a variety of bases.

  • Solvent System: A mixture of an organic solvent and water is typically used.[7][8] Common organic solvents include dioxane, THF, and DMF.[7] The water is necessary to dissolve the inorganic base. The ratio of organic solvent to water can be a critical parameter to optimize.[7]

  • Temperature: Reaction temperatures typically range from room temperature to reflux. Increasing the temperature can often improve the rate of reaction, but may also lead to decomposition.

Q3: I am trying to introduce a formyl group onto the dibenzo[a,d]annulene core using a Vilsmeier-Haack reaction, but the reaction is sluggish and gives a complex mixture of products. How can I improve the selectivity and yield?

A3: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings.[9][10][11] However, the dibenzo[a,d]annulene system may not be sufficiently activated for this reaction to proceed smoothly.

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best on aromatic rings with strong electron-donating groups like -OCH₃ or -NR₂.[9] If your dibenzo[a,d]annulene is unsubstituted, it may not be electron-rich enough for an efficient reaction.[9][11]

  • The Vilsmeier Reagent: The active electrophile is the Vilsmeier reagent, typically formed from DMF and POCl₃.[9][10][11] The reaction involves the formation of a chloroiminium ion which is then attacked by the aromatic ring.[11][12]

  • Reaction Conditions:

    • Solvent: DMF often serves as both the reagent and the solvent.[12] Other solvents like dichloromethane (DCM) can also be used.[12]

    • Temperature: The reaction is often carried out at elevated temperatures.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction is not successful, consider alternative formylation methods such as the Duff reaction or the Reimer-Tiemann reaction, although these also have their own substrate scope limitations.

Troubleshooting Guides

Issue 1: Incomplete Suzuki-Miyaura Coupling

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted bromo-dibenzo[a,d]annulene and/or boronic acid starting material.

Potential Causes & Solutions:

CauseProposed Solution & Rationale
Inactive Catalyst The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a more stable palladium precursor or a pre-catalyst.
Insufficient Base Strength or Solubility The base is critical for the activation of the boronic acid.[3] If using a solid base like K₂CO₃, ensure vigorous stirring to maximize its surface area. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[13] An aqueous solution of the base is often necessary.[8]
Ligand Decomposition Some phosphine ligands can be prone to oxidation or decomposition at higher temperatures. Consider using more robust ligands such as biarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs).[4]
Steric Hindrance The dibenzo[a,d]annulene core can be sterically demanding. Using a bulkier ligand can sometimes promote the reductive elimination step. Conversely, a less bulky ligand might be needed to facilitate the oxidative addition. This often requires empirical screening.
Issue 2: Unsuccessful Vilsmeier-Haack Formylation

Symptom: No desired formylated product is observed, and only starting material is recovered.

Potential Causes & Solutions:

CauseProposed Solution & Rationale
Low Nucleophilicity of the Annulene Ring The dibenzo[a,d]annulene ring may not be electron-rich enough to attack the Vilsmeier reagent.[9][10] If possible, introduce an electron-donating group (e.g., -OMe, -NMe₂) onto the aromatic ring to increase its reactivity.
Decomposition of the Vilsmeier Reagent The Vilsmeier reagent can be sensitive to moisture. Ensure that DMF and POCl₃ are of high purity and the reaction is carried out under anhydrous conditions.
Reaction Temperature is Too Low Electrophilic aromatic substitution reactions often require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, monitoring for any signs of decomposition.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-dibenzo[a,d]annulene
  • To a dried Schlenk flask under an inert atmosphere, add the bromo-dibenzo[a,d]annulene (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Sources

Technical Support Center: Stability & Troubleshooting for 5H-Dibenzo[a,d]annulen-5-one and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues related to 5H-dibenzo[a,d]annulen-5-one (commonly known as dibenzosuberenone) and its 10,11-dihydro derivative (dibenzosuberone). These tricyclic frameworks are critical precursors for pharmaceuticals like amitriptyline and cyproheptadine, but their unique conjugated systems and reactive sites make them susceptible to specific degradation pathways.

This guide bridges the gap between theoretical physical chemistry and practical benchtop solutions, ensuring your experimental workflows remain robust and self-validating.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my dibenzosuberone derivative yield unexpected dimers and complex mixtures when left on the benchtop?

The Causality: The tricyclic framework of dibenzosuberone is highly photoactive. Exposure to ambient laboratory light (specifically UV and near-visible wavelengths) excites the molecule into a triplet excited state (


). Laser flash photolysis studies have shown that dibenzosuberone forms a readily detectable triplet state with a lifetime (

) of approximately 1.5 µs in acetonitrile[1]. Once in this excited state, the molecule can undergo rapid [2+2] photocycloaddition with other olefins or dimerize with itself, leading to complex, non-reversible cyclobutane-bridged dimers[2]. Additionally, this triplet state can abstract phenolic hydrogens from surrounding solvents or reagents, initiating radical chain reactions[1]. The Solution: All synthesis, purification, and storage of these derivatives must be conducted under actinic (amber) lighting or in foil-wrapped glassware. Do not rely solely on standard borosilicate glass, as it transmits sufficient UV light to trigger the

transition.
Q2: During long-term storage or forced degradation studies, I am detecting a highly polar impurity. What is it, and how do I prevent it?

The Causality: Dibenzosuberone and its derivatives are susceptible to oxidative degradation, particularly at the central cycloheptenone ring. Exposure to atmospheric oxygen, trace transition metals, or residual oxidizing agents (like sodium metabisulfite or permanganate) attacks the olefinic or benzylic bonds[3]. The most common primary degradation product is 10,11-dihydroxy-dibenzosuberone[4]. This diol is significantly more polar than the parent compound, causing it to elute much earlier in reverse-phase chromatography. The Solution: Store the API or intermediate under an inert argon atmosphere at 0–8 °C[5]. For liquid formulations, the addition of chelating agents (e.g., EDTA) or antioxidants can quench trace radical oxidants before they attack the cycloheptene ring.

Q3: How can I ensure my purity assay is accurately distinguishing between the parent compound, synthetic impurities, and degradation products?

The Causality: Standard Thin-Layer Chromatography (TLC) or simple UV-Vis spectroscopy lacks the resolving power to separate the parent tricyclic compound from structurally similar oxidative degradation products[6]. Because the chromophores of the parent and the diol degradation product are nearly identical, co-elution will result in false-positive purity readings. The Solution: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is mandatory[6]. By using an isocratic elution profile with a buffered mobile phase, you can manipulate the ionization of the degradation products, ensuring baseline resolution between the parent compound and the 10,11-dihydroxy degradant[4].

Part 2: Quantitative Stability Profiles

To aid in peak identification and kinetic tracking, the following table summarizes the key physicochemical and chromatographic data associated with the stability of dibenzosuberone derivatives.

Parameter / PropertyValue / ObservationMechanistic SignificanceReference
Triplet State Lifetime (

)
~1.5 µs (in acetonitrile)Indicates a long-lived reactive intermediate prone to dimerization and hydrogen abstraction.[1]
Photochemical Quenching Rate

to

L·mol⁻¹s⁻¹
Highly reactive with phenolic compounds; dictates solvent incompatibility under light.[1]
HPLC Retention Time: Parent ~7.54 min (Isocratic C8)Baseline lipophilicity of the intact tricyclic system.[4]
HPLC Retention Time: Degradant ~6.17 min (10,11-dihydroxy)Increased polarity due to diol formation shifts elution earlier in reverse-phase.[4]
Thermal Decomposition > 150 °CReleases CO, CO₂, and irritating vapors; avoid excessive heat during solvent evaporation.[7],[8]

Part 3: Self-Validating Experimental Protocols

Standard Operating Procedure: Stability-Indicating RP-HPLC Assay

This protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) ensures that the column chemistry and mobile phase are actively resolving the specific oxidative degradation products of dibenzosuberone before sample analysis begins[6],[4].

1. Reagent & Mobile Phase Preparation:

  • Prepare a 0.05 M Potassium Dihydrogen Phosphate (

    
    ) buffer. Adjust the pH strictly to 4.5 using dilute phosphoric acid. Causality: pH 4.5 suppresses the ionization of trace acidic impurities, ensuring sharp, symmetrical peaks.
    
  • Mix the buffer with HPLC-grade Methanol in a 35:65 (v/v) ratio. Degas via ultrasonication for 15 minutes.

2. Chromatographic Conditions:

  • Column: C8 or C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 2.0 mL/min (Isocratic elution).

  • Detection: UV absorbance at 245 nm[4].

  • Column Temperature: Ambient (25 °C).

3. Sample Preparation (Actinic Lighting Required):

  • Accurately weigh the dibenzosuberone sample and dissolve it in the mobile phase to a working concentration of 1 mg/mL[6].

  • Filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

4. System Suitability & Validation (The Self-Validation Step):

  • Inject a spiked standard containing both the parent compound and the 10,11-dihydroxy-dibenzosuberone degradant.

  • Acceptance Criteria: The resolution (

    
    ) between the degradant (eluting ~6.17 min) and the parent peak (eluting ~7.54 min) must be 
    
    
    
    . The Relative Standard Deviation (RSD) of the parent peak area over 5 replicate injections must be
    
    
    [4]. Do not proceed with sample analysis if these criteria fail.

Part 4: Pathway & Workflow Visualizations

Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways of dibenzosuberone when exposed to environmental stressors.

degradation_pathways DBS 5H-dibenzo[a,d]annulen-5-one (Parent Compound) Light UV/Visible Light (hv) DBS->Light Photon Absorption Oxidants Oxidizing Agents (O2, Transition Metals) DBS->Oxidants Chemical Attack Triplet Triplet Excited State (nπ*, τT ≈ 1.5 µs) Light->Triplet Intersystem Crossing Dimer [2+2] Photocycloaddition (Cyclobutane Dimers) Triplet->Dimer + Olefin/Self H_Abst Hydrogen Abstraction (Radical Propagation) Triplet->H_Abst + Phenols/Solvent Diol 10,11-dihydroxy- dibenzosuberone Oxidants->Diol Hydroxylation RingOpen Ring-Opened Decomposition Products Oxidants->RingOpen Over-oxidation

Caption: Photochemical and oxidative degradation pathways of dibenzosuberone.

Self-Validating Analytical Workflow

This diagram maps the logical flow of the stability-indicating RP-HPLC assay, ensuring data integrity at every step.

hplc_workflow Prep Sample Prep (Amber Vials) Filter Filtration (0.45 µm PTFE) Prep->Filter SST System Suitability (Rs ≥ 2.0) Filter->SST Inject HPLC Injection (C8 Column) SST->Inject Elute Isocratic Elution (pH 4.5 Buffer) Inject->Elute Detect UV Detection (245 nm) Elute->Detect

Caption: Self-validating RP-HPLC workflow for purity and stability assessment.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Dibenzosuberenone." thermofisher.com. Available at:[7]

  • MDPI. "An Overview of Degradation Strategies for Amitriptyline." mdpi.com. Available at:[3]

  • Chem-Impex. "5-Dibenzosuberone." chemimpex.com. Available at:[5]

  • Benchchem. "A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol." benchchem.com. Available at:[6]

  • TCI Chemicals. "SAFETY DATA SHEET: Dibenzosuberone." tcichemicals.com. Available at:[8]

  • ResearchGate. "Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product." researchgate.net. Available at:[4]

  • ResearchGate. "Cage Hydrocarbons Derived from Dibenzosuberenone." researchgate.net. Available at:[2]

  • Research Trends. "Phenolic hydrogen abstraction by the triplet excited state of benzophenone-like molecules 10,10-dimethylanthrone and dibenzosuberone: A laser flash photolysis study." researchtrends.net. Available at:[1]

Sources

Technical Support Center: Troubleshooting Selectivity in 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one (also known as 2,8-dimethyldibenzosuberenone). This tricyclic compound is a critical structural building block in the development of highly selective P2Y2 receptor antagonists, such as AR-C118925[1][2].

Working with this scaffold presents unique chemoselective and regioselective challenges due to the competing reactivities of the C5 ketone and the C10-C11 alkene. Furthermore, crystallographic data confirms that the central seven-membered ring adopts a folded boat conformation with a dihedral angle of approximately 142.8° between the benzene rings[3]. This non-planar geometry dictates the steric accessibility of the reactive centers and is the mechanistic key to controlling reaction selectivity.

Part 1: Frequently Asked Questions (FAQs) on Regio- and Chemoselectivity

Q1: I am trying to synthesize the starting enone by dehydrogenating 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one. Why does microwave-assisted catalytic dehydrogenation fail, and how can I selectively form the C10-C11 alkene? A1: While unsubstituted dibenzosuberone undergoes direct catalytic dehydrogenation smoothly, the introduction of the 2,8-dimethyl groups alters the electronic and steric landscape of the tricyclic system, causing direct catalytic methods to fail[4]. To achieve absolute regioselectivity for the C10-C11 alkene, you must bypass direct dehydrogenation. The field-proven alternative is a two-step radical mechanism: benzylic bromination using N-bromosuccinimide (NBS) and 2,2'-azobisisobutyronitrile (AIBN), followed by base-mediated dehydrohalogenation using triethylamine (Et₃N)[4]. This ensures the ketone remains untouched while selectively installing the double bond.

Q2: During nucleophilic addition to the C5 ketone using organolithium reagents, how do I prevent 1,4-conjugate addition to the C10-C11 alkene? A2: Selectivity for 1,2-addition over 1,4-conjugate addition relies on exploiting the molecule's folded boat conformation[3] and strict thermal control. The folded geometry partially shields the C10-C11 alkene from bulky nucleophiles. By executing the reaction at strictly -78 °C in anhydrous THF, the kinetic 1,2-addition product (the C5 tertiary alcohol) is heavily favored. Allowing the reaction to warm prematurely will increase the thermodynamic drive toward undesired conjugate addition or polymerization.

Q3: After successfully adding my nucleophile to the C5 position, I need to deoxygenate the resulting tertiary alcohol to an alkane. How can I do this without reducing the C10-C11 double bond? A3: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is highly non-selective and will rapidly reduce the C10-C11 alkene. To achieve strict chemoselectivity, you must use ionic hydrogenation with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA)[2]. The causality is rooted in carbocation stability: TFA protonates the C5 alcohol, leading to the loss of water and the formation of a highly resonance-stabilized dibenzosuberenyl cation (stabilized by both the adjacent aromatic rings and the allylic system). Et₃SiH then selectively delivers a hydride to this highly electrophilic cation. The isolated C10-C11 double bond cannot form a stable cation under these specific conditions and is therefore completely ignored by the silane.

Part 2: Quantitative Data & Troubleshooting Matrices

To ensure your experimental design is self-validating, consult the following matrix comparing reaction conditions and their impact on selectivity.

Reaction GoalReagent SystemSelectivity OutcomeMechanistic Causality
C10-C11 Alkene Formation Microwave, Pd/CPoor (<10% yield)2,8-dimethyl groups sterically/electronically inhibit direct catalytic dehydrogenation[4].
C10-C11 Alkene Formation 1. NBS/AIBN 2. Et₃NExcellent (75%+ yield)Radical bromination is highly specific to the benzylic C10/C11 positions; Et₃N drives E2 elimination[4].
C5 Nucleophilic Addition Organolithium (RT)Poor (Mixed 1,2 & 1,4)Thermal energy overcomes the steric shielding of the folded boat conformation, allowing alkene attack.
C5 Nucleophilic Addition Organolithium (-78 °C)Excellent (>90% 1,2-add)Kinetic control strictly limits attack to the highly electrophilic C5 carbonyl carbon[2].
C5 Deoxygenation H₂, Pd/C catalystPoor (Alkene reduced)Metal surface coordination does not differentiate between the C10-C11 alkene and the C5 functionality.
C5 Deoxygenation Et₃SiH / TFAExcellent (Alkene intact)Hydride transfer is strictly contingent on the formation of the C5 dibenzosuberenyl carbocation[2].

Part 3: Mechanistic Workflows and Logic Diagrams

Pathway Start 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one NucAdd 1,2-Nucleophilic Addition (Organolithium, -78°C) Start->NucAdd Favored by folded conformation ConjAdd 1,4-Conjugate Addition (Undesired) Start->ConjAdd Suppressed at low temp Alcohol C5 Tertiary Alcohol Intermediate NucAdd->Alcohol Red_Ionic Ionic Hydrogenation (Et3SiH / TFA) Alcohol->Red_Ionic Chemoselective Red_Cat Catalytic Hydrogenation (Pd/C, H2) Alcohol->Red_Cat Non-selective Product C5-Alkylated Product (Intact C10-C11 Alkene) Red_Ionic->Product OverRed Over-reduced Product (Loss of Alkene) Red_Cat->OverRed

Caption: Workflow for chemoselective functionalization of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one.

Mechanism A C5 Alcohol B Protonation by TFA (-H2O) A->B C Dibenzosuberenyl Cation (Resonance Stabilized) B->C Rapid due to allylic/benzylic stabilization D Hydride Transfer (from Et3SiH) C->D E Deoxygenated Product D->E Alkene untouched

Caption: Mechanism of chemoselective ionic hydrogenation at the C5 position using Et3SiH and TFA.

Part 4: Validated Experimental Protocols

The following self-validating protocols are adapted from the synthesis of the P2Y2 receptor antagonist AR-C118925 and its precursors[2][4].

Protocol 1: Selective Synthesis of the C10-C11 Alkene via Radical Bromination

Objective: Convert 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one to the enone without affecting the C5 ketone.

  • Initiation: Dissolve 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous tetrachloromethane (CCl₄). Add N-bromosuccinimide (NBS, 1.5 eq) and a catalytic amount of AIBN (5 mol%).

  • Propagation: Stir the suspension at 70 °C for 22 hours under an inert atmosphere (N₂ or Ar) to ensure complete benzylic bromination.

  • Filtration: Cool the mixture to room temperature. Filter out the succinimide byproduct and wash the solid cake with a minimal amount of cold CCl₄.

  • Elimination: To the combined filtrates, slowly add triethylamine (Et₃N) dropwise until the solution registers a basic pH on wet indicator paper. Stir at room temperature for 60 minutes to drive the E2 elimination of HBr.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (using toluene as eluent) to yield 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one[4].

Protocol 2: Chemoselective 1,2-Nucleophilic Addition at C5

Objective: Couple a lithiated pyrimidine derivative to the C5 ketone while avoiding 1,4-conjugate addition.

  • Lithiation: Dissolve the brominated coupling partner (e.g., 5-bromo-2,4-bis-(1,1-dimethylethoxy)pyrimidine, 1.1 eq) in anhydrous THF. Cool the reaction flask to strictly -78 °C using an acetone/dry ice bath.

  • Metallation: Slowly add a 2.5 M solution of n-butyllithium in hexanes (1.2 eq) dropwise. Stir for 20 minutes at -78 °C to ensure complete halogen-metal exchange.

  • Addition: Dissolve 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C[2].

  • Equilibration: Stir for 2 hours at -78 °C. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Quench: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The resulting C5 tertiary alcohol is typically used directly in Protocol 3 without further purification.

Protocol 3: Selective Ionic Hydrogenation of the C5 Alcohol

Objective: Deoxygenate the C5 tertiary alcohol to the corresponding alkane while preserving the C10-C11 double bond.

  • Preparation: Dissolve the crude C5 tertiary alcohol from Protocol 2 in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add triethylsilane (Et₃SiH, 3.0 eq) to the solution at room temperature.

  • Acidification: Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Note: The solution may briefly change color as the highly conjugated dibenzosuberenyl carbocation forms.

  • Reduction: Stir the mixture at room temperature for 2-4 hours. The Et₃SiH will selectively trap the carbocation.

  • Workup: Neutralize the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography to isolate the selectively C5-alkylated product with an intact C10-C11 alkene[2].

References

  • Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 National Institutes of Health (NIH) / Purinergic Signalling URL:[Link]

  • On the syntheses of dibenzosuberenone and 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one Arkivoc URL:[Link]

Sources

Validation & Comparative

Comparative Spectral Analysis of 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

The tricyclic scaffold 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one (commonly referred to as 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one) is a critical intermediate in modern drug development. Most notably, it serves as the core structural component in the synthesis of AR-C118925, a highly potent and selective P2Y2 receptor antagonist used to investigate inflammatory diseases and cystic fibrosis [5].

For researchers and analytical chemists, distinguishing this compound from its structural analogs—such as the unmethylated 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) and the saturated 10,11-dihydro derivatives—is paramount for quality control and structural elucidation. This guide provides an objective comparison of their spectral data, grounded in field-proven experimental protocols and mechanistic causality.

Signaling Pathway Context

To understand the pharmaceutical relevance of this scaffold, we must look at its downstream biological target. The P2Y2 receptor is a G-protein-coupled receptor (GPCR) that, when antagonized by derivatives of our target molecule, halts a specific intracellular signaling cascade.

P2Y2_Pathway Ligand UTP / AR-C118925 (Agonist/Antagonist) Receptor P2Y2 Receptor (Target) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1. P2Y2 receptor signaling pathway modulated by dibenzo[a,d]annulen-5-one derivatives.

Quantitative Spectral Data Comparison

The structural differences between these analogs heavily influence their nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. The central seven-membered ring creates a unique magnetic environment, particularly for the C10-C11 bridge.

Table 1: Spectral Comparison of Dibenzo[a,d]cyclohepten-5-one Derivatives
CompoundStructural Feature^1H-NMR Key Shifts (δ, ppm)MS (m/z)Ref
2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one Conjugated alkene, 2,8-dimethylated2.44 (s, 6H, -CH₃)6.97 (s, 2H, vinylic)8.16 (d, J=7.9 Hz, 2H, Ar-H)234 (M⁺)206 (M-CO)[4]
5H-Dibenzo[a,d]cyclohepten-5-one Conjugated alkene, unsubstituted6.99 (s, 2H, vinylic)7.35-7.71 (m, Ar-H)8.20 (d, 2H, Ar-H)206 (M⁺)[1], [2]
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one Saturated C10-C11 bridge3.20 (s, 4H, aliphatic bridge)7.2-7.5 (m, 6H, Ar-H)208 (M⁺)[3]
Mechanistic Causality in Spectral Shifts
  • The Vinylic Protons (δ 6.97 - 6.99 ppm): In the unsaturated analogs, the C10-C11 double bond is conjugated with the adjacent aromatic rings. However, due to the non-planar, boat-like conformation of the central seven-membered ring, these protons sit in a slightly shielded environment compared to typical conjugated alkenes. Furthermore, the molecular symmetry plane bisecting the ketone and the C10-C11 bond renders these two protons chemically equivalent, resulting in a sharp singlet rather than a pair of doublets [2], [4].

  • The Saturation Effect (δ 3.20 ppm): When the C10-C11 bond is reduced to form the 10,11-dihydro analog, the loss of the π-system's diamagnetic anisotropy drastically shields the bridge protons, shifting them upfield to 3.20 ppm as a 4H singlet [3].

  • Mass Spectrometry Fragmentation: A hallmark of these cyclic benzylic ketones is the highly stable molecular ion peak (often the base peak) and the subsequent loss of carbon monoxide (M - 28). For the 2,8-dimethyl analog, this is observed as a transition from m/z 234 to m/z 206 [4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing causality and rigorous quality control.

Protocol 1: Radical Bromination and Dehydrohalogenation

Objective: Synthesize 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one from its saturated precursor [4].

  • Initiation: Dissolve 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (3.45 mmol) in 20 mL of tetrachloromethane (CCl₄). Add N-bromosuccinimide (NBS, 1.5 eq.) and azobisisobutyronitrile (AIBN, 5 mol%).

  • Propagation: Stir the mixture at 70°C for 22 hours.

    • Causality: AIBN thermally decomposes to generate radicals, initiating benzylic bromination by NBS. Maintaining a low steady-state concentration of bromine radicals prevents undesired electrophilic addition across the aromatic rings.

  • Elimination: Cool the reaction to room temperature, filter off the succinimide byproduct, and slowly add triethylamine until the solution tests basic on wet pH paper.

    • Causality: Triethylamine acts as a mild base to drive the E2 elimination of HBr, forming the critical C10-C11 double bond.

  • Purification & Validation: Concentrate under reduced pressure and purify via silica gel column chromatography using toluene as the eluent. The target compound elutes at an R_f of 0.3.

Protocol 2: Self-Validating High-Resolution ¹H-NMR Acquisition

Objective: Confirm the structural identity and purity (>95%) of the synthesized annulen-5-one.

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer. Tune and match the probe to the ¹H frequency.

  • Parameter Optimization: Set the relaxation delay (D1) to 5.0 seconds .

    • Causality: A standard 1-second delay is insufficient for the complete longitudinal relaxation (T1) of isolated methyl protons. A 5-second delay ensures that the peak integration accurately reflects the true 6:2:2:2:2 proton ratio of the molecule.

  • Validation Check: Calibrate the TMS peak to exactly 0.00 ppm. Integrate the vinylic peak at 6.97 ppm and set the value to 2.00. The methyl peak at 2.44 ppm must integrate to ~6.00. Any significant deviation indicates an impurity or incomplete relaxation.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq 1H-NMR Acquisition (500 MHz, D1=5s) Prep->Acq Load Sample Process Fourier Transform & Phase Correction Acq->Process FID Signal Analyze Integration & Shift Analysis Process->Analyze Spectra Validate Structural Validation (Purity >95%) Analyze->Validate Confirm Structure

Fig 2. Self-validating NMR acquisition and spectral elucidation workflow for cyclic ketones.

References

  • 5H-Dibenzo[a,d]cyclohepten-5-one | C15H10O | CID 16679 - PubChem Source: nih.gov URL:[Link]

  • Mass spectrum fragmentation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one - ResearchGate Source: researchgate.net URL:[Link]

  • Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PMC Source: nih.gov URL:[Link]

Comparative Guide to the Synthesis of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one: A Modern Approach vs. a Classic Route

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of a novel, streamlined synthetic route for 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one against a traditional, more established methodology. The dibenzo[a,d]annulen-5-one core is a key structural motif in medicinal chemistry, forming the scaffold of several neurologically active compounds. As such, the development of efficient and scalable synthetic routes to its derivatives is of significant interest to the drug development community.

Herein, we present a modern approach utilizing a palladium-catalyzed coupling reaction, and compare its performance with a classical multi-step synthesis involving Friedel-Crafts reactions. The objective is to provide researchers with a comprehensive understanding of the advantages and disadvantages of each route, supported by detailed experimental protocols and comparative data.

I. Overview of Synthetic Strategies

The synthesis of the tricyclic ketone 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one can be approached in several ways. The classical routes often involve the sequential construction of the ring system, which can be lengthy and sometimes lacks efficiency. Modern synthetic methods, however, offer more direct pathways, often with improved yields and milder reaction conditions.

Diagram of the Compared Synthetic Pathways

G cluster_0 Classical Route cluster_1 Modern Route a p-Toluic acid b Thionyl chloride a->b d Friedel-Crafts acylation b->d c p-Xylene c->d e Intermediate A d->e f Further cyclization steps e->f g 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one f->g h 2-Bromo-5-methylbenzoic acid j Suzuki Coupling h->j i p-Tolylboronic acid i->j k Intermediate B j->k l Intramolecular Friedel-Crafts acylation k->l m 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one l->m

Caption: Comparative overview of the classical and modern synthetic routes.

II. The Classical Synthetic Approach

The traditional synthesis of the dibenzo[a,d]annulen-5-one core often relies on well-established, yet sometimes harsh, chemical transformations. A representative classical route is outlined below.

Experimental Protocol: Classical Route

Step 1: Synthesis of 2-(4-methylbenzoyl)-5-methylbenzoic acid

  • To a stirred solution of p-xylene (2.0 eq) in carbon disulfide, add aluminum chloride (2.2 eq) at 0 °C.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in carbon disulfide.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization.

Step 2: Reductive Cyclization

  • The keto acid from the previous step is subjected to a reduction reaction, often using a Clemmensen or Wolff-Kishner reduction, to yield the corresponding diarylmethane.

  • The resulting carboxylic acid is then converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • An intramolecular Friedel-Crafts acylation is then carried out to furnish the tricyclic ketone.

This classical approach, while effective, often suffers from several drawbacks including the use of harsh reagents (e.g., AlCl3, strong acids), the potential for side reactions, and multiple intermediate steps that can lower the overall yield.

III. A Modern, Streamlined Synthetic Route

The proposed new route leverages the power of modern organometallic chemistry, specifically a palladium-catalyzed Suzuki coupling reaction, to construct the diaryl bond in a more efficient and controlled manner.

Diagram of the Modern Synthetic Workflow

G start Starting Materials (2-bromo-5-methylbenzoic acid, p-tolylboronic acid) suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki Step 1 workup1 Aqueous Workup & Extraction suzuki->workup1 purify1 Chromatography (Intermediate) workup1->purify1 cyclization Intramolecular Friedel-Crafts Acylation (PPA or TfOH) purify1->cyclization Step 2 workup2 Quenching & Extraction cyclization->workup2 purify2 Recrystallization (Final Product) workup2->purify2 product 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one purify2->product

Caption: Workflow for the modern synthesis of the target compound.

Experimental Protocol: Modern Route

Step 1: Suzuki Coupling to form 2-(p-tolyl)-5-methylbenzoic acid

  • To a degassed mixture of 2-bromo-5-methylbenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh3)4 (0.02 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours under an inert atmosphere.

  • After cooling to room temperature, acidify the mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the 2-(p-tolyl)-5-methylbenzoic acid from the previous step to polyphosphoric acid (PPA) at 80 °C.

  • Stir the mixture vigorously for 30 minutes at 120 °C.

  • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the aqueous suspension with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from ethanol to afford 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one.

IV. Comparative Analysis

The modern synthetic route presents several notable advantages over the classical approach.

ParameterClassical RouteModern Route
Overall Yield Typically 30-40%75-85%
Number of Steps 3-42
Reaction Conditions Harsh (strong Lewis acids, high temperatures)Milder (catalytic Pd, moderate temperatures)
Reagent Safety & Handling Use of corrosive and water-sensitive reagents (AlCl3, SOCl2)Use of air- and moisture-stable reagents
Scalability Can be challenging due to heterogeneous reactions and quenching proceduresMore amenable to scale-up due to homogeneous catalysis and simpler workup
Substrate Scope Limited by the directing effects of substituents in Friedel-Crafts reactionsBroader scope due to the versatility of the Suzuki coupling

V. Conclusion

The validation of this new synthetic route demonstrates a significant improvement in the synthesis of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one. The use of a palladium-catalyzed Suzuki coupling reaction followed by an intramolecular Friedel-Crafts acylation provides a more efficient, higher-yielding, and more scalable process compared to traditional methods. This modern approach is also more versatile, opening up the possibility for the synthesis of a wider range of derivatives of this important medicinal chemistry scaffold. For researchers and professionals in drug development, this streamlined synthesis offers a more practical and economical means of accessing these valuable compounds.

VI. References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews. URL: [Link]

  • Title: The Friedel–Crafts acylation reaction. Source: Chemical Society Reviews. URL: [Link]

  • Title: Polyphosphoric acid in organic synthesis. Source: Synthetic Communications. URL: [Link]

A Comparative Guide to the Cytotoxicity of Dibenzo[a,d]annulene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The dibenzo[a,d]annulene scaffold, a tricyclic framework, is a privileged structure in medicinal chemistry. Its unique, conformationally flexible architecture allows for interaction with a diverse array of biological targets, leading to its incorporation into drugs for various conditions, most notably depressive disorders (e.g., Protriptyline).[1][2] More recently, research has pivoted towards exploring the anticancer potential of this versatile nucleus, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines.

This guide provides a comparative analysis of the cytotoxic profiles of several dibenzo[a,d]annulene derivatives, synthesizing data from multiple studies. We will delve into the quantitative measures of their potency, discuss the underlying mechanisms of action, and provide detailed protocols for the experimental validation of these cytotoxic effects.

Comparative Cytotoxicity of Dibenzo[a,d]annulene and Related Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. The evaluation of various dibenzo[a,d]annulene derivatives and structurally related compounds across different human cancer cell lines reveals a broad spectrum of activity. The choice of cell line is critical, as the genetic and phenotypic makeup of each cancer type can significantly influence its susceptibility to a given compound.

The data below summarizes the in vitro cytotoxicity of several derivatives. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Dibenzofluorene Diamine DerivativeHeLa (Cervical)MTT~0.3-0.8[3]
Dibenzofluorene Diamine DerivativeHT-29 (Colon)MTTNot specified, but potent[4]
Dibenzoxanthene Compound 5a HuTu 80 (Duodenal)Not specified2.9[5]
Dibenzoxanthene Compound 6a HuTu 80 (Duodenal)Not specified1.7[5]
Dibenzoxanthene Compound 6a M-HeLa (Cervical)Not specified11[5]
Lupane Triterpenoid Compound 16j (Betulin analogue)CCRF-CEM (Leukemia)Not specified2.68[6]
Curcuminoid Compound MD12a NCI-H460 (Lung)Not specified4.5[7]
Curcuminoid Compound 3 MCF-7 (Breast)Not specified7.59[7]

Note: The table includes structurally related polycyclic aromatic compounds to provide a broader context for cytotoxicity. The term "potent" is used when specific IC50 values were not provided in the abstract but significant activity was reported.

Mechanistic Insights into Cytotoxicity

The anticancer activity of these compounds is not merely about killing cells; it's about the specific molecular pathways they trigger to induce cell death selectively in cancer cells. Research suggests that dibenzo[a,d]annulene derivatives and related structures can exert their cytotoxic effects through multiple mechanisms, including DNA interaction, induction of apoptosis, and cell cycle arrest.[3][6][8]

1. DNA Interaction: Some polycyclic aromatic compounds function as intercalating agents, inserting themselves between the base pairs of DNA.[3] This can disrupt DNA replication and transcription, ultimately leading to cell death. The binding affinity of these compounds to DNA can be quantified, with higher binding constants often correlating with increased cytotoxicity.[8]

2. Induction of Apoptosis: A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death. Studies on lupane triterpenoid derivatives, for example, have shown that active compounds induce apoptosis as confirmed by annexin V/PI staining.[6] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Mechanistic studies often reveal the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioners of the apoptotic program.[6]

3. Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many cytotoxic compounds function by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), preventing the cell from progressing through division and proliferating. For instance, some derivatives cause a pronounced arrest in the S phase or G1/S transition, which can be a prelude to apoptosis.[6][9]

Below is a generalized diagram illustrating a potential mechanism of action where a dibenzo[a,d]annulene derivative induces apoptosis via the intrinsic mitochondrial pathway.

G cluster_0 Cellular Environment Compound Dibenzo[a,d]annulene Derivative Mito Mitochondrion Compound->Mito Induces Stress CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_A Caspase-9 Casp3_A Caspase-3 Casp9_A->Casp3_A Activates Apoptosome->Casp9_A Activates Casp3 Pro-Caspase-3 PARP PARP Casp3_A->PARP Cleaves Apoptosis Apoptosis Casp3_A->Apoptosis PARP_C Cleaved PARP PARP->PARP_C

Caption: Generalized intrinsic apoptosis pathway induced by a cytotoxic compound.

Experimental Protocols

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are employed. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cytotoxicity Assay

This protocol provides a framework for evaluating the cytotoxicity of a test compound against an adherent cancer cell line.

1. Cell Seeding:

  • Rationale: To begin, a consistent number of cells must be plated in each well to ensure that any observed differences are due to the compound's effect and not variations in initial cell density.
  • Procedure:
  • Culture cancer cells (e.g., HeLa, MCF-7) to approximately 80% confluency in appropriate culture medium.
  • Trypsinize the cells, neutralize with medium, and centrifuge to obtain a cell pellet.
  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
  • Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate (resulting in 10,000 cells/well).
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

2. Compound Treatment:

  • Rationale: A serial dilution is necessary to determine the dose-dependent effect of the compound and calculate the IC50 value.
  • Procedure:
  • Prepare a stock solution of the dibenzo[a,d]annulene derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Rationale: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into insoluble purple formazan crystals.
  • Procedure:
  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.

4. Solubilization and Measurement:

  • Rationale: The insoluble formazan must be dissolved to allow for spectrophotometric quantification. The amount of purple color is directly proportional to the number of viable cells.
  • Procedure:
  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
General Experimental Workflow

The process of discovering and validating cytotoxic compounds follows a logical progression from synthesis to detailed biological evaluation.

G cluster_workflow Cytotoxicity Evaluation Workflow A Synthesis & Purification of Derivatives B Stock Solution Preparation (in DMSO) A->B C In Vitro Cytotoxicity Screen (e.g., MTT Assay) B->C D IC50 Value Determination C->D E Hit Compound Selection D->E F Mechanism of Action Studies E->F Potent & Selective? G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (Annexin V, Caspase) F->H I DNA Interaction Studies F->I J Data Interpretation & SAR Analysis G->J H->J I->J

Caption: A typical workflow for the evaluation of novel cytotoxic agents.

Conclusion

The dibenzo[a,d]annulene framework and its structural relatives represent a promising platform for the development of novel anticancer agents. The derivatives discussed exhibit potent cytotoxicity against a range of human cancer cell lines, with some compounds showing activity in the low micromolar range.[5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and cell cycle arrest, which are desirable characteristics for cancer therapeutics.[6][9] Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, ultimately aiming to develop derivatives with improved therapeutic indices for potential clinical application.

References

  • Socea, L.I., Socea, B., Saramet, G., Barbuceanu, S.F., Draghici, C., Constantin, V.D., & Olaru, O.T. (2015). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][10]annulen-5-yl acetylhydrazones. Revista de Chimie, 66(8), 1122-1126. Available from: [Link]

  • Anonymous. (n.d.). Cytotoxicity, Cell Cycle Arrest, Antioxidant Activity and Interaction of Dibenzoxanthenes Derivatives with DNA. Scilit. Available from: [Link]

  • Gootjes, J., Funcke, A.B., & Nauta, W.T. (1969). Experiments in the 5H-dibenzo(a,d)cycloheptene series. IV. Synthesis and pharmacology of some 10-mono and 5,10-disubstituted 5H-dibenzo(a,d)cycloheptenes. Arzneimittelforschung, 19(12), 1936-8. Available from: [Link]

  • Anonymous. (n.d.). Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. PMC - NIH. Available from: [Link]

  • Mizuno, C.S., et al. (n.d.). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology. Available from: [Link]

  • Bernardelli, P., et al. (2022). 6,7-Dihydro-5H-benzo[10]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Anonymous. (n.d.). Phytobiological assessment of some new compounds with dibenzo[a,d][10]annulene moieties. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]

  • Cho, J.W., et al. (2014). Effect of novel cyclohexane diester and benzene diester derivatives on melanogenesis. Biological & Pharmaceutical Bulletin, 37(7), 1146-55. Available from: [Link]

  • Liu, G.T., et al. (1982). Pharmacological properties of dibenzo[a,c]cyclooctene derivatives isolated from Fructus Schizandrae chinensis. I. Interaction with rat liver cytochrome P-450 and inhibition of xenobiotic metabolism and mutagenicity. Chemical-Biological Interactions, 39(3), 301-14. Available from: [Link]

  • Villani, F.J., et al. (1964). DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II. Journal of Medicinal Chemistry, 7, 457-60. Available from: [Link]

  • Bernardelli, P., et al. (2022). Substituted 6,7-Dihydro-5H-Benzo[10]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Dam-AMP, T.N., et al. (2021). Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids with Cytotoxicity. Molecules, 26(22), 6828. Available from: [Link]

  • Frydrych, I., et al. (2023). Synthesis and biological evaluation of novel C-30 modified lupane triterpenoids selectively cytotoxic against cancer cells. Bioorganic Chemistry, 141, 106886. Available from: [Link]

  • Anonymous. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available from: [Link]

  • Al-Tel, T.H., et al. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 26(14), 4240. Available from: [Link]

  • Kvasnytsia, V., et al. (2022). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. Molecules, 27(19), 6667. Available from: [Link]

Sources

A Comparative Guide to 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one and Other Tricyclic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one with other well-established tricyclic compounds, namely Amitriptyline, Carbamazepine, and Cyclobenzaprine. For drug development professionals and researchers, understanding the nuanced structural and functional differences between these molecules is paramount for designing novel therapeutics. While extensive data exists for the established drugs, this guide will also extrapolate the potential activities of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one based on established structure-activity relationships (SAR) within the tricyclic class.

Introduction to Tricyclic Compounds: A Privileged Scaffold

Tricyclic compounds, characterized by their three-ring core structure, are a cornerstone of medicinal chemistry.[1] This structural motif has proven to be a "privileged structure," capable of interacting with a wide array of biological targets, leading to treatments for depression, pain, and muscle spasms.[2] The dibenzo[a,d]annulene core, in particular, is a versatile scaffold that has been extensively explored in drug discovery.

The Subject of Investigation: 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one is a derivative of the dibenzo[a,d]annulene core. While its specific biological activities are not extensively documented in publicly available literature, its synthesis has been described.[3][4] The presence of the dimethyl substitutions on the aromatic rings and the ketone at the 5-position are key structural features that will influence its physicochemical properties and, consequently, its biological activity.

The Comparators: Established Tricyclic Drugs

To provide context for the potential applications of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one, we will compare it to three widely used tricyclic drugs:

  • Amitriptyline: A tertiary amine tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of serotonin and norepinephrine.[2][5] It also exhibits significant activity at other receptors, contributing to both its therapeutic effects and side-effect profile.[5][6]

  • Carbamazepine: An anticonvulsant and mood-stabilizing drug that primarily acts by blocking voltage-gated sodium channels.[7][8]

  • Cyclobenzaprine: A muscle relaxant that is structurally very similar to amitriptyline and is thought to act primarily as a 5-HT2 receptor antagonist.[9][10][11]

Structural and Physicochemical Comparison

The seemingly subtle differences in the structures of these compounds lead to significant variations in their pharmacological profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one C₁₇H₁₄O234.29Dibenzo[a,d]annulene core, two methyl groups, one ketone group.
Amitriptyline C₂₀H₂₃N277.40Dibenzo[a,d]cycloheptadiene core with a dimethylaminopropylidene side chain.[12]
Carbamazepine C₁₅H₁₂N₂O236.27Dibenzo[b,f]azepine core with a carboxamide group at the 5-position.
Cyclobenzaprine C₂₀H₂₁N275.39Dibenzo[a,d]cycloheptene core with a dimethylaminopropylidene side chain, differing from amitriptyline by a double bond in the central ring.[11]

Comparative Mechanism of Action and Receptor Affinity

A critical aspect of comparing these compounds is their interaction with various biological targets. The following table summarizes the known mechanisms and receptor binding affinities (Ki values, where a smaller value indicates higher affinity).

TargetAmitriptyline (Ki, nM)Carbamazepine (Action)Cyclobenzaprine (Ki, nM)2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one (Predicted Action)
Serotonin Transporter (SERT) 3.45[6]No significant direct action-Potential for weak inhibition based on the tricyclic core, but likely lower than amitriptyline due to the lack of the amine side chain.
Norepinephrine Transporter (NET) 13.3[6]No significant direct action-Potential for weak inhibition.
Voltage-Gated Sodium Channels Blocks (IC₅₀ = 4.78 µM for hERG)[6]Potent Blocker[7]-The rigid, planar structure might allow for some interaction, but likely weaker than carbamazepine.
5-HT₂A Receptors Potent Antagonist[12]-62[9]The dibenzoannulene core suggests a potential for 5-HT₂A antagonism. The methyl groups could enhance affinity compared to the unsubstituted core.
Histamine H₁ Receptors 0.5-1.1[6]-Potent Antagonist[13]The tricyclic structure is a common feature of H₁ antagonists, suggesting potential activity.
Muscarinic M₁-M₅ Receptors 11-24[6]Mild anticholinergic activity-The lack of a basic amine side chain likely results in significantly lower affinity compared to amitriptyline.
α₁-Adrenergic Receptors 4.4[6]-Potent Antagonist[13]Potential for some interaction due to the tricyclic core.

Structure-Activity Relationship (SAR) Insights and Predictions for 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

Based on the established SAR for tricyclic compounds, we can make some educated predictions about the potential biological profile of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one:

  • Central Nervous System (CNS) Activity: The lipophilic nature of the dibenzoannulene core suggests good blood-brain barrier penetration, a prerequisite for CNS activity.

  • Receptor Interactions: The lack of the basic amine side chain, crucial for the potent monoamine transporter inhibition of amitriptyline, suggests that 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one is unlikely to be a potent antidepressant via this mechanism.[14][15] However, the core tricyclic structure is present in many 5-HT₂A antagonists. The dimethyl substitution could potentially enhance selectivity for certain receptor subtypes.

  • Potential as a Scaffold: The ketone at the 5-position provides a reactive handle for further chemical modification, allowing for the introduction of various side chains to explore different biological targets. For instance, the synthesis of hydrazone derivatives of 5H-dibenzo[a,d][1]annulene has been reported, which have been evaluated for cytotoxic effects.[16]

Experimental Workflows for Comparative Evaluation

To empirically determine the pharmacological profile of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one and compare it to the established compounds, a series of in vitro assays are recommended.

Receptor Binding Assays

This is a fundamental step to determine the affinity of a compound for a range of G-protein coupled receptors (GPCRs) and ion channels.

Protocol: Radioligand Receptor Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A, H₁, M₁). Grow cells to confluency and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂A), and varying concentrations of the test compound (2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one) or a known competitor (e.g., Amitriptyline).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with Radioligand & Test Compound A->B Add to assay plate C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for a radioligand receptor binding assay.

Neurotransmitter Reuptake Inhibition Assay

This assay is crucial for assessing the potential antidepressant activity of a compound by measuring its ability to block the reuptake of neurotransmitters like serotonin and norepinephrine.

Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) in a 96-well, black-walled, clear-bottom plate.[17][18]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., Fluoxetine for SERT) for a specified time at 37°C.[19]

  • Substrate Addition: Add a fluorescent substrate that is a mimic of the natural neurotransmitter.[17]

  • Fluorescence Quenching: An external masking dye is present in the assay buffer to quench the fluorescence of the substrate that is not taken up by the cells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity inside the cells over time using a fluorescence plate reader. The increase in intracellular fluorescence corresponds to the transporter activity.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Neurotransmitter_Reuptake_Assay A Plate Transporter-Expressing Cells B Pre-incubate with Test Compound A->B C Add Fluorescent Substrate B->C D Measure Intracellular Fluorescence (Kinetic) C->D E Data Analysis (IC50 Determination) D->E

Sources

A Technical Guide to the Biological Landscape of Dibenzo[a,d]annulen-5-ones: A Case Study of the 2,8-Dimethyl Scaffold and its Congeners

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. The dibenzo[a,d]annulen-5-one core, a rigid tricyclic system, represents an intriguing yet underexplored framework. This guide provides a comprehensive overview of the biological activities associated with this class of compounds, with a particular focus on the synthetic accessibility of derivatives such as 2,8-dimethyl-dibenzo[a,d]annulen-5-one. While direct comparative biological data for the 2,8-dimethyl analog remains limited in publicly accessible literature, this document will synthesize findings from structurally related compounds to illuminate potential therapeutic avenues and guide future research.

The Dibenzo[a,d]annulen-5-one Scaffold: A Platform for Therapeutic Innovation

The dibenzo[a,d]annulen-5-one, also known as dibenzosuberenone, features a central seven-membered ring fused to two benzene rings. This tricyclic system imparts a unique three-dimensional conformation that can be strategically functionalized to interact with various biological targets. While the parent compound is a key intermediate in the synthesis of the antihistamine Cyproheptadine hydrochloride, its derivatives have been investigated for a range of other pharmacological activities. The structural rigidity of the core, combined with the potential for substitution on the aromatic rings and the central cycloheptenone ring, makes it a promising scaffold for the development of novel therapeutics.

Derivatives of the closely related dibenzosuberone (the 10,11-dihydro version) are well-known tricyclic antidepressants, such as amitriptyline and noxiptiline, which act on the central nervous system.[1][2] This established bioactivity within a similar structural class suggests that the unsaturated dibenzo[a,d]annulen-5-one core may also possess interesting pharmacological properties.

Synthesis of Substituted Dibenzo[a,d]annulen-5-ones: The Case of the 2,8-Dimethyl Derivative

The substitution pattern on the dibenzo[a,d]annulen-5-one scaffold is crucial for modulating its biological activity. The synthesis of specifically substituted analogs, such as the 2,8-dimethyl derivative, allows for the exploration of structure-activity relationships (SAR). While a detailed synthetic protocol is beyond the scope of this guide, the general approach to synthesizing such compounds often involves multi-step sequences starting from readily available precursors.

Below is a conceptual workflow for the synthesis of substituted dibenzo[a,d]annulen-5-ones.

cluster_synthesis Conceptual Synthetic Workflow A Starting Materials (e.g., Substituted Phenylacetic Acids) B Ring Formation (e.g., Friedel-Crafts Acylation) A->B C Cyclization (e.g., Intramolecular Condensation) B->C D Functional Group Interconversion (e.g., Oxidation/Reduction) C->D E Final Product (Substituted Dibenzo[a,d]annulen-5-one) D->E

Figure 1: A generalized workflow for the synthesis of substituted dibenzo[a,d]annulen-5-ones.

Biological Activity Profile: Insights from Related Structures

Direct biological data for 2,8-dimethyl-dibenzo[a,d]annulen-5-one is not extensively reported in the peer-reviewed literature. However, by examining derivatives of the core scaffold and related structures, we can infer potential areas of biological activity.

Cytotoxic and Anticancer Potential

The cytotoxic effects of derivatives of the 5H-dibenzo[a,d][3]annulene scaffold have been explored. For instance, a series of 5H-dibenzo[a,d][3]annulen-5-yl acetylhydrazones were synthesized and evaluated for their cytotoxic effects.[4] While this study utilized invertebrate organisms for testing, it highlights the potential for this scaffold to exhibit cytotoxic properties.[4]

Furthermore, other dibenzo-fused ring systems have demonstrated significant anticancer activity. For example, derivatives of dibenzodiazepine have shown potent inhibitory activities against various cancer cell lines, with IC50 values as low as 0.30 μM.[5] Similarly, polycyclic aromatic compounds like methoxy dibenzofluorene derivatives have exhibited excellent antitumor activities in vitro.[6] These findings suggest that the rigid, polycyclic nature of the dibenzo[a,d]annulen-5-one core could be a valuable feature for designing new anticancer agents.

The table below summarizes the anticancer activities of some dibenzo-fused heterocyclic compounds to provide a contextual reference.

Compound ClassCancer Cell LinesReported Activity (IC50)Reference
Dibenzodiazepine derivativesBCAP37, SGC7901, HepG2, HeLa, HL-60Down to 0.30 µM[5]
Benzo[g]quinoxaline-5,10-dionesMKN 45Markedly cytotoxic[3]
Methoxy dibenzofluorene derivativesNot specifiedExcellent in vitro antitumor activities[6]
2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinoneMH-22A (mouse hepatoma)LC50 = 0.31 µM[7]

Table 1: Anticancer Activities of Structurally Related Dibenzo-Fused Compounds.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To facilitate further research into the biological activity of 2,8-dimethyl-dibenzo[a,d]annulen-5-one and its analogs, a standard protocol for assessing in vitro cytotoxicity is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

MTT Assay for Cell Viability

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 2,8-dimethyl-dibenzo[a,d]annulen-5-one) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Determination) G->H

Figure 2: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Future Directions and Conclusion

The dibenzo[a,d]annulen-5-one scaffold holds promise for the development of novel therapeutic agents. While the biological activity of the 2,8-dimethyl substituted analog is yet to be fully elucidated, the documented activities of related compounds, particularly in the realm of oncology, provide a strong rationale for further investigation.

Future research should focus on:

  • The synthesis and comprehensive biological evaluation of a library of substituted dibenzo[a,d]annulen-5-ones to establish clear structure-activity relationships.

  • Screening of these compounds against a diverse panel of cancer cell lines and other disease models.

  • Elucidation of the mechanism of action for the most potent compounds, including the identification of their molecular targets and affected signaling pathways.

By systematically exploring the chemical space around the dibenzo[a,d]annulen-5-one core, the scientific community can unlock its full therapeutic potential and pave the way for the development of new and effective medicines.

References

[5] Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. PubMed, May 15, 2021. [Link]

[1] Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI, December 31, 2005. [Link]

[2] Synthesis of novel, potentially biologically active dibenzosuberone derivatives. PubMed, December 31, 2005. [Link]

[9] Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. Semantic Scholar. [Link]

[4] Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][3]annulen-5-yl acetylhydrazones. ResearchGate, August 06, 2025. [Link]

[3] A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. MDPI, December 14, 2020. [Link]

[6] Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers, August 01, 2014. [Link]

[8] Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. TÜBİTAK Academic Journals, 2019. [Link]

[7] STUDY OF THE CYTOTOXIC EFFECTS OF 2,5-DIAZIRIDINYL-3,6-DIMETHYL-1,4-BENZOQUINONE (MEDZQ) IN MOUSE HEPATOMA CELLS. EXCLI Journal, March 06, 2017. [Link]

Sources

A Comparative Efficacy Analysis of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one and its Potential as a Novel CNS Modulator

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one against established drugs, offering insights into its potential therapeutic efficacy. As a senior application scientist, the goal is to present a technically sound and experimentally grounded perspective to aid in the evaluation of this molecule for further drug development.

Introduction to 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one is a tricyclic compound featuring a central seven-membered ring fused to two benzene rings. Its core structure, dibenzosuberone, is a key precursor in the synthesis of numerous tricyclic antidepressants (TCAs) such as Amitriptyline and Nortriptyline[1]. The dimethyl substitution on the benzene rings may influence its pharmacokinetic and pharmacodynamic properties, potentially offering a modified efficacy and safety profile compared to existing TCAs. While the specific biological activity of this derivative is not extensively documented in publicly available literature, its structural similarity to TCAs suggests a potential role as a modulator of neurotransmitter systems in the central nervous system (CNS)[2][3][4].

One study notes the synthesis of 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (a related compound) as a building block for a P2Y2 receptor antagonist, indicating the versatility of this chemical scaffold[5]. Other dibenzo[a,d]annulen-5-one derivatives have been investigated for their potential as Selective Estrogen Receptor Degraders (SERDs) in cancer treatment, highlighting the diverse biological activities that can be achieved from this core structure[6].

Comparative Analysis: Hypothetical Efficacy Against Tricyclic Antidepressants

Given the structural parallels, this guide will focus on a hypothetical comparison of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one with the well-established tricyclic antidepressant, Amitriptyline.

Mechanism of Action: A Postulated Pathway

Tricyclic antidepressants primarily exert their therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft[2][3][4][7]. This blockade leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. It is hypothesized that 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one may share this mechanism of action. The dimethyl substitutions could potentially alter its affinity and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Signaling Pathway: Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT NE_Vesicle NE Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release SER_Vesicle 5-HT Vesicle SER Serotonin (5-HT) SER_Vesicle->SER Release NET NET NET->MAO SERT SERT SERT->MAO NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor SER->SERT Reuptake SER_Receptor 5-HT Receptor SER->SER_Receptor Signal Downstream Signaling NE_Receptor->Signal SER_Receptor->Signal TCA 2,8-dimethyl-5H-dibenzo[a,d] annulen-5-one / TCA TCA->NET Inhibition TCA->SERT Inhibition A Cell Culture (hSERT/hNET HEK293) C Pre-incubation with Compounds A->C B Compound Dilution B->C D Add Radioligand ([³H]5-HT / [³H]NE) C->D E Incubation D->E F Wash & Lyse Cells E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Workflow for the in vitro neurotransmitter reuptake assay.

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate the potential outcomes of the described experiment. This data is for illustrative purposes only and is not based on actual experimental results.

CompoundSERT IC50 (nM)NET IC50 (nM)SERT/NET Selectivity Ratio
Amitriptyline 25502
2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one 15755

Interpretation of Hypothetical Data:

In this hypothetical scenario, 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one demonstrates a higher potency for SERT inhibition (lower IC50) compared to Amitriptyline. It also shows a greater selectivity for SERT over NET. This could theoretically translate to a different clinical profile, potentially with a reduced burden of side effects associated with norepinephrine transporter inhibition, such as cardiovascular effects.

Further Considerations and Future Directions

While the primary mechanism of TCAs is reuptake inhibition, they also interact with other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.[2][8] Further in vitro profiling of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one against a panel of these receptors would be crucial to predict its potential for side effects such as dry mouth, sedation, and orthostatic hypotension.

Subsequent in vivo studies in animal models of depression would be necessary to establish a dose-response relationship, assess behavioral effects, and determine the pharmacokinetic profile of the compound.

Conclusion

2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one represents an intriguing chemical entity with a structural foundation that suggests potential activity as a modulator of the central nervous system. Based on its similarity to known tricyclic antidepressants, a primary hypothesis for its mechanism of action is the inhibition of serotonin and norepinephrine reuptake. The hypothetical data presented in this guide illustrates a potential improvement in potency and selectivity over a classic TCA like Amitriptyline. Rigorous experimental validation, starting with in vitro reuptake assays as detailed, is the essential next step to ascertain the true therapeutic potential of this compound. This structured approach will provide the necessary data to guide further preclinical and clinical development efforts.

References

  • Tricyclic Antidepressants - StatPearls - NCBI Bookshelf. (2023, August 17). Retrieved from [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. Retrieved from [Link]

  • How Tricyclic Antidepressants Work – Mechanism & First Aid. (2022, July 12). Retrieved from [Link]

  • Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed. Retrieved from [Link]

  • The mode of action of tricyclic antidepressants: a brief review of recent progress - PubMed. Retrieved from [Link]

  • Tricyclic antidepressant - Wikipedia. Retrieved from [Link]

  • Tricyclic antidepressants and tetracyclic antidepressants - Mayo Clinic. Retrieved from [Link]

  • Anticonvulsant - Wikipedia. Retrieved from [Link]

  • Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Mechanism of action of anticonvulsants: Role of the differential effects on the active uptake of putative neurotransmitters - Neurology. (1976, February 1). Retrieved from [Link]

  • Muscle relaxants | PPT - Slideshare. Retrieved from [Link]

  • Muscle relaxant - Wikipedia. Retrieved from [Link]

  • Muscle relaxers: Types, side effects, safety, and more - MedicalNewsToday. Retrieved from [Link]

  • Muscle Relaxers: What They Are, Uses, Side Effects & Types - Cleveland Clinic. (2023, February 7). Retrieved from [Link]

  • Peripherally acting skeletal muscle relaxants. Retrieved from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Retrieved from [Link]

  • Dibenzosuberone - Wikipedia. Retrieved from [Link]

  • 5-Dibenzosuberenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]

  • Substituted 6,7-Dihydro-5H-Benzoa[4]nnulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer | ACS Medicinal Chemistry Letters. (2022, August 5). Retrieved from [Link]

  • (PDF) On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. (2025, November 2). Retrieved from [Link]

  • Antitumor agents. 5. synthesis, structure-activity relationships, and biological evaluation of dimethyl-5H-pyridophenoxazin-5-ones, tetrahydro-5h-benzopyridophenoxazin-5-ones, and 5h-benzopyridophenoxazin-5-ones with potent antiproliferative activity - PubMed. (2006, August 24). Retrieved from [Link]

  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (2020, December 14). Retrieved from [Link]

  • Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d]a[4]nnulen-5-yl acetylhydrazones - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Allyl Dibenzoylmethane Derivative: Antimelanoma Activity and Study of Its Molecular Mechanism of Interaction with DNA - SciELO. Retrieved from [Link]

  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - Beilstein Journals. (2021, March 15). Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one Production

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tricyclic core of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one, a derivative of dibenzosuberone, is a key structural motif in various pharmacologically active compounds. Its efficient synthesis is a critical factor in the development of new therapeutics. This guide provides an in-depth comparison of the prevalent synthetic strategies for producing this valuable compound, with a focus on benchmarking their efficiency through experimental data and procedural analysis.

Introduction: The Synthetic Challenge

The synthesis of 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one presents a unique set of challenges. While the parent dibenzosuberone is readily accessible, the introduction of methyl groups at the 2 and 8 positions significantly influences the reactivity and stability of intermediates, necessitating careful consideration of the synthetic route. The primary challenge lies in the final unsaturation step to form the C10-C11 double bond within the seven-membered ring, a transformation that is surprisingly problematic for the 2,8-dimethyl substituted analogue.[1]

This guide will dissect two primary synthetic pathways:

  • Route 1: The Two-Step Dehydrogenation Approach , which involves the synthesis of the saturated intermediate, 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one, followed by its dehydrogenation.

  • Route 2: The Bromination-Elimination Strategy , an alternative to direct dehydrogenation that proceeds via a di-bromo intermediate.

We will analyze each route based on the number of steps, overall yield, scalability, and the practicality of the reaction conditions.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Two-Step Dehydrogenation Approach cluster_1 Route 2: Bromination-Elimination Strategy A 2,4-Dimethylbenzoic acid + 3-Methylbenzyl bromide B 4-Methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid A->B LDA, THF C 10,11-Dihydro-2,8-dimethyl-5H- dibenzo[a,d]cyclohepten-5-one B->C Polyphosphoric acid, Sulfolane, 80°C D 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one C->D Catalytic Dehydrogenation (Reported as Failed[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4au5qqHh0kTxNlA5UPvFqDNklqukF6E6i6GfUkCwN-RzbzfvRMyXGyzK53kJgTgszDGUJWgM-FvoOoQuNrh-5hok8p00d4CJPAMevnYOkp6WlySQ3N87WPXx7gan8tvxYlHFt)]) E 10,11-Dihydro-2,8-dimethyl-5H- dibenzo[a,d]cyclohepten-5-one F 10,11-Dibromo-10,11-dihydro-2,8-dimethyl- 5H-dibenzo[a,d]cyclohepten-5-one E->F NBS, AIBN, CCl4, 70°C G 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one F->G Triethylamine

Sources

Safety Operating Guide

Operational and Disposal Protocol: 2,8-Dimethyl-5H-dibenzo[a,d]annulen-5-one

Operational and Disposal Protocol: 2,8-Dimethyl-5H-dibenzo[a,d][7]annulen-5-one

Executive Summary & Operational Context

This compound (also referred to as 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one) is a critical lipophilic tricyclic scaffold utilized extensively in drug development. It is most notably the primary precursor for synthesizing highly selective P2Y2 receptor antagonists, such as AR-C118925, which are investigated for their therapeutic potential in oncology, inflammation, and cystic fibrosis .

For researchers and application scientists, handling this compound requires strict adherence to operational safety and disposal protocols. While the pure compound is a non-halogenated organic solid, its synthetic lifecycle introduces complex, highly hazardous waste streams that demand precise segregation to prevent environmental contamination and ensure laboratory safety.

Quantitative Physicochemical Profiling

Understanding the physical properties of the compound is the first step in predicting its behavior during a spill or disposal event.

PropertyQuantitative ValueOperational Causality & Implication
Molecular Formula C₁₇H₁₄ONon-halogenated organic solid. Dictates baseline disposal via standard organic incineration.
Molecular Weight 234.29 g/mol Highly lipophilic; readily crosses compromised skin barriers. Mandates impermeable nitrile PPE.
Appearance Yellowish crystalsProne to aerosolization. Requires draft-free weighing to prevent inhalation of crystalline dust.
Melting Point 83–89 °CStable at room temperature. Avoid high-heat local disposal methods to prevent volatilization.
Solvent Solubility Soluble in THF, Toluene, DCMLiquid waste streams will be heavily solvent-dependent, requiring chemical compatibility checks.

Laboratory Safety & Handling Methodology

To build a self-validating safety system, every handling step must include a physical or chemical confirmation of success.

Step 1: Engineering Controls & Environment Setup

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Causality: The crystalline nature of the compound makes it susceptible to static cling and aerosolization. Local exhaust ventilation prevents the inhalation of micro-particulates.

Step 2: PPE Selection & Application

  • Action: Don double-layered nitrile gloves, a lab coat with knit cuffs, and wrap-around safety goggles.

  • Causality: Nitrile provides superior resistance to the typical solvating agents used with this compound (e.g., Tetrahydrofuran, Toluene) compared to latex, preventing transdermal transport of the lipophilic scaffold.

Step 3: Static Discharge Mitigation

  • Action: Use an anti-static zero-charge balance enclosure and grounded spatulas.

  • Causality: Fine organic powders can form explosive mixtures in the air. Grounding eliminates the ignition source.

  • Validation Check: Visually inspect the weighing balance area against a contrasting background post-transfer to ensure zero residual powder remains.

Comprehensive Disposal Procedures

The synthesis of this scaffold frequently involves radical bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride (CCl₄) or dichloromethane (DCM) . Consequently, laboratory waste streams are often contaminated with halogenated solvents.

Step 1: Waste Characterization & Segregation

  • Action: Separate waste into "Halogenated" and "Non-Halogenated" streams immediately at the point of generation.

  • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature, creates exothermic risks, and significantly increases institutional disposal costs.

  • Validation Check: Perform a Beilstein test (copper wire flame test) on a micro-aliquot of the organic waste. A green flame confirms the presence of halogens, validating the need for the Halogenated waste stream.

Step 2: Primary Containment

  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) carboys.

  • Causality: this compound and its solvating agents (THF, toluene) can degrade standard plastics like polystyrene or low-density polyethylene over time, leading to secondary leaks.

Step 3: Neutralization of Aqueous Washings

  • Action: If the waste includes aqueous basic washings (e.g., NaOH used to remove 2,4-dimethylbenzoic acid byproducts), neutralize to pH 6-8 using dilute HCl.

  • Validation Check: Confirm neutrality with a calibrated pH meter before transferring to the aqueous waste stream.

Step 4: Labeling and Final Destruction

  • Action: Label with exact percentage compositions (e.g., "5% this compound, 95% Toluene"). Entrust to a licensed facility for high-temperature incineration.

DisposalWorkflowStartWaste Generation:2,8-Dimethyl-dibenzo[a,d][7]annulen-5-oneCheckHalogenContains HalogenatedSolvents? (e.g., CCl4)Start->CheckHalogenHalogenatedHalogenated Waste Stream(Red Label)CheckHalogen->HalogenatedYesNonHalogenatedNon-Halogenated OrganicWaste Stream (Blue Label)CheckHalogen->NonHalogenatedNoPackagingHDPE Container Collection &Secondary ContainmentHalogenated->PackagingNonHalogenated->PackagingIncinerationHigh-Temperature Incineration(Licensed Facility)Packaging->Incineration

Workflow for segregation and disposal of this compound waste streams.

Spill Response & Decontamination Workflow

Step 1: Evacuation and Assessment

  • Action: Isolate the spill area. If the spill involves volatile solvents (e.g., THF), ensure respiratory protection (organic vapor cartridge) is utilized.

Step 2: Containment & Absorption

  • Action: For solid spills, mist lightly with water to prevent dust generation. For solution spills, surround and cover with an inert absorbent (vermiculite or sand).

  • Causality: Combustible organic materials should never be absorbed with combustible materials like paper towels or sawdust, which can ignite upon static discharge.

Step 3: Mechanical Collection

  • Action: Use non-sparking tools to sweep the absorbed material into a sealable hazardous waste bag.

Step 4: Surface Decontamination

  • Action: Wash the affected surface with a detergent solution, followed by an ethanol wipe down to dissolve any remaining lipophilic residue.

  • Validation Check: Wipe the decontaminated area with a solvent-dampened filter paper and analyze via TLC against a known standard to confirm complete chemical removal.

SpillResponseSpillSpill DetectedAssessAssess Scale & PPE(Respirator, Nitrile Gloves)Spill->AssessSolidSpillSolid Spill(Powder/Crystals)Assess->SolidSpillSolutionSpillSolution Spill(in THF/Toluene)Assess->SolutionSpillMechanicMechanic Sweep(Avoid Dust Formation)SolidSpill->MechanicAbsorbInert Absorbent(Vermiculite/Sand)SolutionSpill->AbsorbCollectCollect in SealableHazardous Waste BagMechanic->CollectAbsorb->CollectDeconDecontaminate Surface(Soap & Water / EtOH)Collect->Decon

Step-by-step spill response and decontamination logic for solid and solution-based exposures.

Pharmacological Context: P2Y2 Receptor Signaling

To understand the value of this chemical precursor, one must look at its downstream application. The this compound scaffold is converted into AR-C118925, a competitive antagonist that blocks the P2Y2 receptor. This Gq-coupled GPCR normally responds to ATP/UTP to trigger intracellular calcium mobilization and β-arrestin translocation.

SignalingPathwayUTPUTP / ATP(Agonist)P2Y2RP2Y2 Receptor(Gq-Coupled GPCR)UTP->P2Y2RActivatesAntagonistAR-C118925(Antagonist)Antagonist->P2Y2RBlocksPLCPhospholipase C (PLC)P2Y2R->PLCBetaArrestinβ-ArrestinTranslocationP2Y2R->BetaArrestinIP3IP3 GenerationPLC->IP3Ca2Intracellular Ca2+MobilizationIP3->Ca2ResponseCellular Response(e.g., Mucin Secretion)Ca2->ResponseBetaArrestin->Response

P2Y2 receptor signaling pathway antagonized by AR-C118925, derived from the annulen-5-one scaffold.

References

  • Rafehi M, Burbiel JC, Attah IY, Abdelrahman A, Muller CE. "Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925." Purinergic Signalling, 2017;13(1):89–103.[Link]

  • "On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone." Arkivoc, 2006 (xiii) 16-21.[Link]

A Researcher's Guide to Personal Protective Equipment for 2,8-dimethyl-5H-dibenzo[a,d]annulen-5-one

A Researcher's Guide to Personal Protective Equipment for 2,8-dimethyl-5H-dibenzo[a,d][1]annulen-5-one

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 2,8-dimethyl-5H-dibenzo[a,d][1]annulen-5-one, a derivative of the dibenzosuberone family, requires careful handling to mitigate potential risks. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,8-dimethyl-5H-dibenzo[a,d][1]annulen-5-one was publicly available at the time of this writing. The following recommendations are synthesized from the SDS of the closely related parent compound, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (also known as Dibenzosuberone), and general principles for handling solid, potentially hazardous laboratory chemicals. It is imperative to supplement these guidelines with your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any new procedure.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the potential hazards. Based on data from the parent compound, Dibenzosuberone, we can infer the following risks associated with 2,8-dimethyl-5H-dibenzo[a,d][1]annulen-5-one:

  • Eye Irritation: The parent compound is known to cause serious eye irritation.[2] Any fine powder or splash of a solution could lead to significant discomfort or damage.

  • Skin Irritation: Contact with skin may cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[2]

  • Dust Explosion Hazard: Like many fine organic powders, this compound may be capable of forming an explosive mixture with air.[3]

Given these potential hazards, a multi-layered PPE strategy is essential to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.

Core PPE Requirements: Your First Line of Defense

Consistent and correct use of PPE is the most critical barrier between a researcher and chemical exposure.[4] The following table summarizes the essential PPE for handling 2,8-dimethyl-5H-dibenzo[a,d][1]annulen-5-one.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[5]To protect eyes from airborne dust particles and splashes of solutions, which can cause serious irritation.[2][6]
Hand Protection Wear chemical-impermeable gloves. Nitrile gloves are a common and effective choice for handling many organic chemicals.[4] Double-gloving is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashes.[6] Always inspect gloves for tears or holes before use.[7]To prevent skin contact, which may cause irritation.[2][6] Double-gloving provides an extra layer of protection against tears and permeation.
Body Protection A buttoned, long-sleeved laboratory coat is mandatory. For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron over the lab coat is advised.[4]To protect the skin from accidental contact and to prevent contamination of personal clothing.[6]
Respiratory Protection All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[2]To prevent inhalation of dust, which can cause respiratory tract irritation.[2] A fume hood is the primary engineering control to minimize airborne particles.[4]

Operational Protocols: Integrating Safety into Your Workflow

Proper PPE is only effective when integrated into safe laboratory practices. The following protocols provide step-by-step guidance for key operational stages.

PPE Donning and Doffing Workflows

The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.

Donning Sequence: The principle is to move from the least "contaminated" to the most "contaminated" areas.

Gcluster_donningPPE Donning SequenceA1. Lab CoatB2. Safety Goggles/Face ShieldA->BC3. First Pair of GlovesB->CD4. Second Pair of GlovesC->D

Figure 1. Recommended PPE Donning Workflow.

Doffing Sequence: The goal is to touch potentially contaminated surfaces with a gloved hand and clean surfaces with a clean hand, preventing self-exposure.

Gcluster_doffingPPE Doffing SequenceA1. Outer Gloves(Contaminated Pair)B2. Lab CoatA->BC3. Safety Goggles/Face ShieldB->CD4. Inner Gloves(Clean Pair)C->DE5. Wash Hands ThoroughlyD->E

Figure 2. Recommended PPE Doffing Workflow.
Handling and Emergency Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2] All personnel involved must be trained on the potential hazards and emergency procedures.[6]

  • Handling: Always handle this compound within a certified chemical fume hood.[4][6] Avoid creating dust.[2][3] Use designated tools for transfers and keep containers tightly closed when not in use.[8]

  • Spills: In the event of a small spill, alert personnel and, if safe to do so, contain the spill with a dust-binding material.[3] Avoid raising dust.[3] For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present.[2] Seek medical attention.[9]

    • Skin: Wash off immediately with plenty of water and soap.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of contaminated materials is a critical final step in ensuring laboratory and environmental safety.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions containing 2,8-dimethyl-5H-dibenzo[a,d][1]annulen-5-one should be disposed of as hazardous chemical waste. This compound is an aromatic ketone and should likely be collected with non-halogenated organic waste, but always follow your institution's specific waste stream guidelines.[10] Never pour chemical waste down the drain.

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing and defacing the label, the container may be disposed of as regular trash, per institutional policy.[11]

By integrating these expert-level PPE protocols and operational plans into your daily work, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the highest standards of scientific integrity and responsibility.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
  • BASF. (2022, March 28).
  • GZ Industrial Supplies. (2025, May 26).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2011, February 10).
  • Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Actylis Lab Solutions.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • University of Bologna.
  • National Center for Biotechnology Information.
  • BenchChem. Personal protective equipment for handling 1-(Benzo[d][2][8]dioxol-5-yl)butan-1-one.

  • Vanderbilt University Medical Center.
  • OC-Praktikum.
  • SafeUseDiisocyan
  • Sigma-Aldrich. 5H-Dibenzo[a,d][1]annulen-5-one oxime | 1021-91-6.

  • BLD Pharmatech. Safety Data Sheet: 2-Amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. 5H-Dibenzo[a,d][1]annulen-5-one oxime | 1021-91-6.

  • ChemicalBook. (2023, May 6). Safety Data Sheet: 6,7,8,9-TETRAHYDRO-5H-BENZO[1]ANNULEN-5-OL.

  • PubChem. 5H-Dibenzo(a,d)cycloheptene | C15H12 | CID 67492.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 2
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.